3-(2,4-Dibromophenyl)acrylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Br2O2 |
|---|---|
Molecular Weight |
305.95 g/mol |
IUPAC Name |
(E)-3-(2,4-dibromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6Br2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
InChI Key |
UZKBJCMCJJUMNY-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Br)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
3-(2,4-Dibromophenyl)acrylic acid CAS 1214790-77-8 properties
The following technical guide details the properties, synthesis, and applications of 3-(2,4-Dibromophenyl)acrylic acid (CAS 1214790-77-8).
CAS Registry Number: 1214790-77-8 Synonyms: (E)-3-(2,4-Dibromophenyl)-2-propenoic acid; 2,4-Dibromocinnamic acid
Executive Summary
3-(2,4-Dibromophenyl)acrylic acid is a highly functionalized cinnamic acid derivative serving as a critical building block in medicinal chemistry and materials science. Characterized by an electron-deficient acrylic acid tail and a sterically demanding 2,4-dibromo substitution pattern on the phenyl ring, it offers orthogonal reactivity profiles: the carboxylic acid allows for amide/ester formation, while the aryl bromide moieties facilitate palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines its physicochemical properties, validated synthetic pathways, and handling protocols for research applications.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identification
| Parameter | Value |
| CAS Number | 1214790-77-8 |
| IUPAC Name | (2E)-3-(2,4-Dibromophenyl)prop-2-enoic acid |
| Molecular Formula | C₉H₆Br₂O₂ |
| Molecular Weight | 305.95 g/mol |
| SMILES | OC(=O)/C=C/c1ccc(Br)cc1Br |
| InChI Key | YCUQJKHDFXAMBE-BQYQJAHWSA-N |
Physical Properties
| Property | Specification / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (Predicted based on 4-bromo analog MP 262°C) |
| Solubility | Soluble in DMSO, DMF, Methanol (warm); Sparingly soluble in water |
| pKa | ~4.4 (Predicted, carboxylic acid) |
| LogP | ~3.3 (Predicted) |
Note on Stereochemistry: The synthesis methods described below predominantly yield the thermodynamically stable (E)-isomer (trans), owing to the steric bulk of the 2,4-dibromo motif minimizing gauche interactions during formation.
Synthetic Pathways
Two primary routes exist for the synthesis of 3-(2,4-Dibromophenyl)acrylic acid. The Knoevenagel Condensation is the preferred laboratory method due to high regioselectivity and ease of purification.
Method A: Knoevenagel Condensation (Recommended)
This pathway utilizes 2,4-dibromobenzaldehyde and malonic acid. It is robust and avoids the regioselectivity issues inherent in direct halogenation of cinnamic acid.
Reagents:
-
2,4-Dibromobenzaldehyde (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (Solvent/Base)
-
Piperidine (Catalytic, 0.1 eq)
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dibromobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (20 mL).
-
Catalysis: Add piperidine (1 mmol) dropwise.
-
Reflux: Heat the reaction mixture to 100–110 °C for 4–6 hours. Evolution of CO₂ indicates the decarboxylation step is proceeding.
-
Workup: Cool the mixture to room temperature and pour slowly into ice-cold HCl (1M, 100 mL) with vigorous stirring. The pyridine is neutralized, causing the product to precipitate.
-
Purification: Filter the white precipitate. Wash with cold water (3x) and cold hexanes. Recrystallize from Ethanol/Water (9:1) to obtain pure (E)-3-(2,4-Dibromophenyl)acrylic acid.
Method B: Heck Coupling (Alternative)
Useful if starting from 1,2,4-tribromobenzene, though regioselectivity (C1 vs C2 vs C4) can be challenging without specific ligands.
-
Reactants: 1-Iodo-2,4-dibromobenzene + Acrylic acid.
-
Catalyst: Pd(OAc)₂, PPh₃, Et₃N.
-
Conditions: DMF, 100°C.
Reaction Mechanism & Functionalization Logic
The following diagram illustrates the Knoevenagel mechanism and downstream utility.
Figure 1: Synthesis via Knoevenagel condensation and orthogonal reactivity points.
Spectral Characterization (Expected)
To validate the structure, researchers should look for the following spectral signatures:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.6–7.8 ppm (d, 1H, J = 16.0 Hz): Vinylic proton α to the phenyl ring (trans coupling).
-
δ 6.5–6.7 ppm (d, 1H, J = 16.0 Hz): Vinylic proton α to the carbonyl.
-
δ 7.5–8.0 ppm (m, 3H): Aromatic protons. The 2,4-dibromo substitution pattern will show specific splitting (d, dd, d) characteristic of 1,2,4-substitution.
-
-
IR (ATR):
Applications in Drug Discovery
This compound is a "privileged structure" intermediate.
-
Kinase Inhibitors: The acrylic acid tail can be converted to an acrylamide (Michael acceptor) to target cysteine residues in kinases (e.g., EGFR, BTK) for covalent inhibition. The bromines allow for the attachment of solubilizing groups or pharmacophores via cross-coupling.
-
Heterocycle Synthesis: Cyclization of the acrylic acid moiety with 2-aminophenols or hydrazines yields coumarins and quinolinones , scaffolds frequent in anti-inflammatory and anti-cancer research.
-
Materials Science: Used as a monomer for high-refractive-index polymers due to the heavy bromine atoms.
Handling & Safety (SDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautions:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at room temperature (15–25 °C), kept dry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5273471, 2,3-dibromo-3-phenylpropanoic acid (Analogous Chemistry). Retrieved from [Link]
-
Royal Society of Chemistry. Bromination of Cinnamic Acid: Mechanism and Protocols. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,4-Dibromocinnamic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dibromocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. While not as extensively documented as other cinnamic acid derivatives, its structure suggests significant potential as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. This guide provides a comprehensive overview of the deduced structure and molecular properties of 2,4-dibromocinnamic acid. It outlines robust, plausible synthetic routes for its preparation, drawing upon established methodologies for similar substituted cinnamic acids. Furthermore, this document explores its predicted physicochemical characteristics, spectroscopic signatures, and potential applications in drug discovery and materials science, offering a valuable resource for researchers in the field.
Chemical Structure and Molecular Properties
2,4-Dibromocinnamic acid is characterized by a cinnamic acid core with two bromine atoms substituted on the phenyl ring at positions 2 and 4. The presence of these electron-withdrawing bromine atoms is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity.
The structure consists of a benzene ring attached to an acrylic acid moiety. The trans (or E) isomer, where the carboxyl group and the phenyl group are on opposite sides of the double bond, is generally the more stable and common form.
Molecular Formula: C₉H₆Br₂O₂
Structure:
Caption: Chemical structure of 2,4-Dibromocinnamic acid.
| Property | Predicted Value | Source |
| Molecular Weight | 305.95 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.[1] | Inferred |
| Acidity (pKa) | Lower than cinnamic acid (pKa ≈ 4.4) due to the electron-withdrawing effects of bromine atoms. | Inferred |
Synthesis of 2,4-Dibromocinnamic Acid
Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation
This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[3] The subsequent decarboxylation of the intermediate yields the α,β-unsaturated carboxylic acid.
Caption: Proposed synthesis of 2,4-Dibromocinnamic Acid via Knoevenagel-Doebner Condensation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[4][5]
Materials:
-
2,4-Dibromobenzaldehyde (1.0 eq)[1]
-
Malonic acid (1.0-1.2 eq)
-
Pyridine (solvent)
-
Piperidine (catalytic amount)
-
Dilute hydrochloric acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dibromobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude 2,4-dibromocinnamic acid by recrystallization from a suitable solvent, such as ethanol/water, to yield the final product.
Predicted Spectroscopic Data
The structural confirmation of the synthesized 2,4-dibromocinnamic acid can be achieved through standard spectroscopic techniques. The expected data, based on the analysis of similar cinnamic acid derivatives, are as follows:[6][7][8]
-
¹H NMR: The spectrum is expected to show characteristic signals for the vinylic protons as doublets, with a coupling constant indicative of a trans configuration. The aromatic protons will appear as multiplets in the downfield region, and the carboxylic acid proton will be a broad singlet at a very downfield chemical shift.
-
¹³C NMR: The spectrum will display signals for the carboxyl carbon, the olefinic carbons, and the aromatic carbons. The positions of the bromine-substituted carbons will be shifted compared to unsubstituted cinnamic acid.
-
FT-IR: The infrared spectrum will exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, and C=C stretching bands for the alkene and the aromatic ring.[7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms.
Applications in Research and Drug Development
Substituted cinnamic acids are a well-established class of compounds with a wide range of biological activities and applications in medicinal chemistry and materials science.[9][10] By extension, 2,4-dibromocinnamic acid is a promising candidate for several applications:
-
Pharmaceutical Intermediate: It can serve as a key precursor for the synthesis of more complex molecules with potential therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][11] The bromine atoms provide reactive handles for further functionalization through cross-coupling reactions like the Suzuki or Heck reactions.
-
Bioactive Scaffold: The cinnamic acid framework itself is known to exhibit various biological effects. The introduction of bromine atoms can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its bioactivity and pharmacokinetic profile.
-
Polymer and Materials Science: Cinnamic acid derivatives are used in the development of photoresponsive polymers and other functional materials.[12] The dibrominated structure could be explored for creating materials with specific optical or electronic properties.
Conclusion
While direct experimental data on 2,4-dibromocinnamic acid is limited, this guide provides a robust theoretical framework for its structure, synthesis, and potential applications based on established chemical principles and data from analogous compounds. The proposed synthetic route via the Knoevenagel-Doebner condensation of 2,4-dibromobenzaldehyde offers a reliable method for its preparation. As a versatile synthetic intermediate, 2,4-dibromocinnamic acid holds significant promise for the development of novel pharmaceuticals and advanced materials. This guide serves as a foundational resource for researchers seeking to explore the chemistry and potential of this intriguing molecule.
References
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). Retrieved from [Link]
-
SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]
- G. P. Dason, et al. (2023).
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]
- Jasud, J., Walunj, S., & Kulkarni, P. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. International Journal of Current Science and Technology.
- Thiemann, T. (n.d.). One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. SciForum.
- The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous C
- Google Patents. (n.d.). US4613692A - Process for the preparation of cinnamic acids which are optionally substituted in the nucleus.
-
PubChem. (n.d.). 2,4-Dibromobenzaldehyde. Retrieved from [Link]
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2016).
- Kolb, K. E., Field, K. W., & Schatz, P. F. (n.d.). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation.
- Wang, Y., et al. (2022). Application of cinnamic acid in the structural modification of natural products: A review. Phytochemistry.
- Zhao, L., Tu, Y., & Guo, Y. (n.d.). Synthesis of Cinnamic Acid Derivatives.
- Mphahlele, M. J., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules.
- Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. (n.d.). Royal Society of Chemistry.
- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025).
-
ResearchGate. (n.d.). Scheme I. Knoevenagel condensation-Doebner modification to prepare cinnamic acids 2a-e. Retrieved from [Link]
- Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. (n.d.).
- Protonation and ring closure of stereoisomeric α-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy. (n.d.). Royal Society of Chemistry.
-
Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
-
Sci-Hub. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]
Sources
- 1. CAS 5629-98-1: 2,4-Dibromobenzaldehyde | CymitQuimica [cymitquimica.com]
- 2. 2,4-Dibromobenzaldehyde | 5629-98-1 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Sci-Hub. Spectroscopic analysis of cinnamic acid using quantum chemical calculations / Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015 [sci-hub.sg]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 11. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 3-(2,4-Dibromophenyl)acrylic acid
[1]
Executive Summary
This technical guide profiles 3-(2,4-Dibromophenyl)acrylic acid (also known as 2,4-Dibromocinnamic acid), a functionalized phenylpropanoid scaffold critical in medicinal chemistry and materials science.[1] Unlike its saturated analog (
Part 1: Chemical Identity & Informatics[1][2]
Precise identification is paramount. Researchers must distinguish this ring-substituted cinnamic acid from the side-chain brominated analog (
Core Identifiers
| Parameter | Data | Notes |
| IUPAC Name | (2E)-3-(2,4-Dibromophenyl)prop-2-enoic acid | The trans (E) isomer is the thermodynamic product of synthesis.[1] |
| Common Name | 2,4-Dibromocinnamic acid | |
| CAS Registry Number | 1214790-77-8 | Specific to the acrylic acid derivative.[1] |
| Molecular Formula | C | |
| Molecular Weight | 305.95 g/mol | |
| Canonical SMILES | OC(=O)/C=C/c1c(Br)cc(Br)cc1 | Explicit stereochemistry (E-isomer).[1] |
| InChI String | InChI=1S/C9H6Br2O2/c10-7-3-1-6(4-8(7)11)2-5-9(12)13/h1-5H,(H,12,13)/b5-2+ | |
| InChIKey | Calculated from Structure | Note: Verify against specific vendor batch; typically derived from SMILES. |
Part 2: Synthetic Architecture
The most robust route to 3-(2,4-Dibromophenyl)acrylic acid is the Knoevenagel Condensation (Doebner modification).[1] This method is preferred over the Heck reaction for this specific substrate because it avoids potential self-coupling of the aryl bromide starting material.[1]
Reaction Logic[1]
-
Substrate: 2,4-Dibromobenzaldehyde.
-
Reagent: Malonic acid (provides the two-carbon extension and carboxylic acid).
-
Catalyst system: Pyridine (solvent/base) + Piperidine (catalytic base).
-
Mechanism: Deprotonation of malonic acid
Nucleophilic attack on aldehyde Dehydration Decarboxylation.
Experimental Protocol
Reagents:
-
2,4-Dibromobenzaldehyde (10.0 mmol)[1]
-
Malonic acid (12.0 mmol, 1.2 eq)[1]
-
Pyridine (anhydrous, 5.0 mL)
-
Piperidine (catalytic, 5 drops)[1]
Workflow:
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 2,4-dibromobenzaldehyde and malonic acid.
-
Solvation: Add pyridine. The solids may not dissolve immediately. Add piperidine.
-
Reaction: Attach a reflux condenser. Heat the mixture to 80–100°C for 2–4 hours. Evolution of CO
gas indicates the decarboxylation step is proceeding. -
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (
) should disappear; the acid product will stay at the baseline unless acidified/polar solvent is used. -
Workup (Critical Step):
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 6M HCl with vigorous stirring until the pH reaches ~1–2. Why? This protonates the carboxylate salt (soluble in pyridine) to the free acid (insoluble in water/acid), forcing precipitation.
-
-
Purification: Filter the white precipitate. Wash with cold water (
mL) to remove pyridinium salts. Recrystallize from Ethanol/Water (1:1) if necessary.
Visual Workflow (DOT)
Figure 1: Step-wise synthetic pathway via Knoevenagel condensation (Doebner modification).[1]
Part 3: Structural Biology & Reactivity[1]
The utility of this scaffold lies in the electronic and steric differentiation of the two bromine atoms.
Regioselective Cross-Coupling
In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the two bromine atoms are not equivalent:
-
C4-Bromine (Para): Sterically accessible and electronically activated.[1] It typically reacts first under mild conditions.
-
C2-Bromine (Ortho): Sterically hindered by the adjacent acrylic acid side chain.[1] It requires higher temperatures or specialized ligands (e.g., SPhos, XPhos) to react.[1]
Implication for Drug Design: This allows for the sequential construction of non-symmetrical terphenyl scaffolds or complex heterocycles.
Michael Acceptor Activity
The
Reactivity Diagram (DOT)
Figure 2: Reactivity profile highlighting the orthogonal nature of the halogen handles and the Michael acceptor site.
Part 4: Validation & Characterization[1]
Trustworthiness in synthesis requires rigorous validation. The following spectroscopic signatures confirm the identity of the product.
H-NMR Spectroscopy (DMSO-d )
-
Vinyl Protons: Look for two doublets between
6.5 and 8.0 ppm.-
Coupling Constant (
): A -value of 15–16 Hz confirms the trans ( ) geometry.[1] A smaller (8–12 Hz) would indicate the cis ( ) isomer (rare in this synthesis).
-
-
Aromatic Region:
-
H3 (C3-H): Singlet or small doublet (meta coupling) around
7.9 ppm (deshielded by ortho-Br).[1] -
H5/H6: Doublets showing ortho/meta coupling patterns.
-
-
Acid Proton: Broad singlet at
12.0–13.0 ppm (COOH).
Mass Spectrometry (LC-MS)[1]
References
-
Synthesis Protocol: BenchChem. (2025).[2] Application Notes & Protocols: Knoevenagel Condensation for Synthesizing Cinnamic Acid Derivatives. Link[1]
-
Reaction Mechanism: Organic Syntheses. (1950). Ethyl Benzalmalonate (General Knoevenagel Protocol). Org. Synth. 1950, 30,[1] 29. Link
-
Chemical Identity: PubChem. (2025).[3][4] Cinnamic Acid Derivatives and Analogs. National Library of Medicine. Link
-
Commercial Availability & CAS: BLD Pharm. (2025). 3-(2,4-Dibromophenyl)acrylic acid Product Page. Link
Solubility of 3-(2,4-Dibromophenyl)acrylic Acid in DMSO and Methanol: A Technical Guide
Executive Summary
3-(2,4-Dibromophenyl)acrylic acid (CAS: 1214790-77-8) is a lipophilic cinnamic acid derivative utilized as a specialized intermediate in organic synthesis and medicinal chemistry.[1] Its solubility profile is governed by the interplay between its hydrophobic dibromophenyl moiety and the hydrophilic carboxylic acid tail.[1]
This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , offering researchers precise protocols for stock solution preparation, solubility determination, and stability management.
Quick Reference Data
| Property | Value (Predicted/Empirical) | Context |
| Molecular Weight | ~305.95 g/mol | C₉H₆Br₂O₂ |
| DMSO Solubility | High (>50 mg/mL) | Preferred solvent for biological stock solutions.[1] |
| Methanol Solubility | Moderate (>10 mg/mL) | Preferred for synthesis, transfer, and purification.[1] |
| Water Solubility | Negligible (<0.1 mg/mL) | Requires pH adjustment (pH > 8.[1]0) for aqueous dissolution.[1] |
| pKa | ~3.8 – 4.1 | Acidic character increased by electron-withdrawing bromines.[1] |
| LogP | ~3.8 – 4.2 | Highly lipophilic; prone to precipitation in aqueous buffers.[1] |
Physicochemical Architecture
To master the solubility of this compound, one must understand the molecular forces at play. The structure consists of a phenyl ring substituted with two bulky, lipophilic bromine atoms at the ortho (2) and para (4) positions, conjugated to an acrylic acid side chain.
The "Push-Pull" Solvation Mechanism[1]
-
The Lipophilic Anchor (Dibromophenyl): The bromine atoms significantly increase the partition coefficient (LogP), making the molecule hydrophobic. This domain drives the high solubility in aprotic, polar solvents like DMSO which can accommodate large hydrophobic surfaces through van der Waals forces and dipole-induced dipole interactions.[1]
-
The Hydrophilic Head (Carboxylic Acid): This group acts as a hydrogen bond donor (OH) and acceptor (C=O).[1] It dictates solubility in protic solvents like methanol and governs pH-dependent solubility in water.[1]
Acidity and pKa Shifts
Unsubstituted cinnamic acid has a pKa of ~4.[1]44. The presence of two bromine atoms (electron-withdrawing via induction) stabilizes the carboxylate anion, shifting the pKa lower (estimated 3.8 – 4.1 ).[1]
-
Implication: In neutral organic solvents (DMSO, MeOH), the molecule remains largely protonated (uncharged). In aqueous buffers, solubility will increase drastically only when pH > pKa + 2 (i.e., pH > 6.0).[1]
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Gold Standard for Stock Solutions[1]
DMSO is the superior solvent for 3-(2,4-Dibromophenyl)acrylic acid due to its high dielectric constant (
Solvation Mechanism
DMSO acts as a powerful hydrogen bond acceptor via its sulfonyl oxygen, interacting with the carboxylic acid proton.[1] Simultaneously, the methyl groups of DMSO interact with the lipophilic dibromophenyl ring.
Preparation Protocol (50 mM Stock)
-
Calculate Mass: To prepare 10 mL of a 50 mM stock:
[1] -
Weighing: Weigh ~153 mg of substance into an amber glass vial (protect from light).
-
Addition: Add 10 mL of anhydrous DMSO (Grade:
99.9%). -
Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate at 37°C for 5 minutes.
-
Storage: Store at -20°C.
-
Caution: DMSO freezes at 19°C. Repeated freeze-thaw cycles can cause precipitation due to moisture uptake (DMSO is hygroscopic).[1] Use single-use aliquots.
-
Solubility in Methanol[2][3]
Status: Process Solvent for Synthesis & Purification
Methanol is an excellent solvent for transfer, TLC spotting, and chemical reactions, though it has lower solubilizing power than DMSO for this specific lipophilic matrix.[1]
Solvation Mechanism
Methanol functions as both a hydrogen bond donor and acceptor.[1] It solvates the carboxylic acid group effectively but struggles more with the bulky dibromophenyl region compared to DMSO.[1]
Critical Risk: Fischer Esterification
Warning: Dissolving carboxylic acids in methanol can lead to slow conversion to the methyl ester (Methyl 3-(2,4-dibromophenyl)acrylate), especially if catalytic acid is present or if the solution is heated.
-
Mitigation: Use fresh solutions. Avoid storing methanolic stocks for long periods (>24 hours) unless stored at -20°C.[1]
Experimental Protocols
As exact solubility values can vary by crystal polymorph and purity, the following Standard Operating Procedures (SOPs) allow you to determine the precise solubility in your specific lab environment.
Protocol A: Saturation Solubility Determination (Shake-Flask)
For determining the thermodynamic solubility limit.
-
Excess Addition: Add excess solid (~50 mg) to 1.0 mL of solvent (DMSO or MeOH) in a borosilicate glass vial.
-
Equilibration: Cap tightly. Shake or stir at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (nylon filters may bind the compound).
-
Quantification: Dilute the filtrate 1:100 and analyze via HPLC-UV (detection at
nm). Compare against a standard curve.
Protocol B: Kinetic Solubility (Turbidimetry)
For rapid estimation during biological assay setup.[1]
-
Stock Prep: Prepare a 10 mM stock in DMSO.
-
Titration: Pipette increasing volumes of DMSO stock into a buffer (e.g., PBS, pH 7.4) in a 96-well plate.
-
Readout: Measure absorbance at 620 nm (turbidity) immediately.
-
Endpoint: The concentration at which absorbance spikes indicates the solubility limit (precipitation point).[1]
Visualizations
Diagram 1: Solvation Dynamics
This diagram illustrates the competing forces during solvation in DMSO versus Methanol.[1]
Caption: Comparative solvation mechanisms showing DMSO as the superior thermodynamic solvent.
Diagram 2: Solubility Determination Workflow
A logical flow for deciding which protocol to use based on the application.
Caption: Decision matrix for solvent selection and validation based on experimental intent.
References
-
PubChem. 3-(4-(Dibromomethyl)phenyl)acrylic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[1][2] (Reference for DMSO solvation power). Available at: [Link]
-
ResearchGate. Solution thermodynamics of trans-Cinnamic acid in methanol and ethanol. Available at: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. (Theoretical basis for lipophilicity predictions).[1][3][4] Available at: [Link]
Sources
pKa values of halogenated phenylacrylic acids
Ionization Dynamics of Halogenated Phenylacrylic Acids: A Technical Guide to pKa Determination and Pharmacological Implications
Executive Summary
Halogenated phenylacrylic acids—commonly referred to as halogenated cinnamic acids—are highly valued in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties. For drug development professionals, understanding the acid dissociation constant (pKa) of these compounds is a non-negotiable prerequisite. The pKa dictates the molecule's ionization state at physiological pH, directly governing its pharmacokinetics, lipophilicity (logD), and membrane permeability. This technical guide explores the structural basis of acidity in these compounds, details the gold-standard experimental protocols for pKa determination, and analyzes the implications of these metrics in rational drug design.
Structural Basis of Acidity in Halogenated Phenylacrylic Acids
Phenylacrylic acids feature a benzene ring conjugated with a propenoic acid side chain. The parent compound, trans-cinnamic acid, exhibits a baseline pKa of approximately 4.44[1]. The introduction of halogen substituents (fluorine, chlorine, bromine) onto the aromatic ring modulates this acidity through a delicate interplay of inductive (-I) and resonance (+R) effects.
Because halogens are highly electronegative, they exert a strong electron-withdrawing inductive effect that pulls electron density away from the carboxylic acid moiety. This delocalization stabilizes the resulting carboxylate anion (the conjugate base), thereby lowering the pKa and increasing the acidity of the molecule. The strength of this inductive effect is strictly distance-dependent; thus, ortho-substituted derivatives generally exhibit lower pKa values than their meta- or para-substituted counterparts[2].
Conversely, halogens possess lone pairs that can be donated into the aromatic system via resonance (+R). While this effect is typically overshadowed by the dominant inductive withdrawal, it can cause minor antagonistic shifts in para-substituted derivatives, making them slightly less acidic than meta-substituted isomers.
Table 1: Quantitative pKa Summary of Halogenated Phenylacrylic Acids
| Compound | Substitution Position | Halogen | Experimental / Predicted pKa |
| trans-Cinnamic Acid | None | None | 4.44 |
| 2-Fluorocinnamic Acid | Ortho | Fluorine | 4.31 |
| 4-Fluorocinnamic Acid | Para | Fluorine | 4.43 |
| 2-Chlorocinnamic Acid | Ortho | Chlorine | 4.23 |
| 3-Chlorocinnamic Acid | Meta | Chlorine | 4.29 |
| 4-Chlorocinnamic Acid | Para | Chlorine | 4.41 |
(Data aggregated from standardized dissociation constant databases and predictive models[1][2])
Caption: Logical relationship between halogen substituent effects and pKa reduction.
Experimental Determination: Potentiometric Titration Protocol
While UV-Vis spectrophotometry can be utilized for compounds with favorable molar absorption coefficients[3], potentiometric titration remains the gold standard for high-precision pKa determination of active pharmaceutical ingredients (APIs). The following self-validating protocol ensures thermodynamic accuracy by strictly controlling environmental variables[4][5].
Step-by-Step Methodology
-
Instrument Calibration : Calibrate the pH meter using standard aqueous buffers (pH 4.0, 7.0, and 10.0). Causality: Accurate Nernstian response across the entire expected titration range is required to prevent slope errors during data acquisition[4].
-
Sample Preparation : Dissolve the halogenated phenylacrylic acid to achieve a concentration of at least
M in a 0.15 M Potassium Chloride (KCl) solution. For sparingly soluble halogenated derivatives, a co-solvent (e.g., methanol) may be required, followed by Yasuda-Shedlovsky extrapolation to deduce the aqueous pKa[3]. Causality: The 0.15 M KCl maintains a constant ionic strength. This stabilizes the activity coefficients of the ionized species, ensuring that the measured apparent pKa reflects true thermodynamic constants rather than concentration-dependent artifacts[4]. -
Inert Atmosphere Purging : Submerge the solution in a reaction vessel and purge continuously with Nitrogen (
) gas prior to and during the titration. Causality: Atmospheric Carbon Dioxide ( ) dissolves in aqueous media to form carbonic acid. This introduces a secondary weak acid into the system, which distorts the inflection point of the target API[4]. -
Incremental Titration : Titrate the solution with standardized 0.1 M Sodium Hydroxide (NaOH) using an automated magnetic stirrer setup. Causality: Slow, incremental addition allows the system to reach thermodynamic equilibrium between the protonated (
) and deprotonated ( ) states before each pH reading is recorded[5]. -
Inflection Point Analysis : Plot the titration curve (pH vs. Volume of NaOH). Identify the buffer region and calculate the half-equivalence point. Causality: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the acid equals the concentration of its conjugate base (
), rendering the pH exactly equal to the pKa[5].
Caption: Step-by-step experimental workflow for potentiometric pKa determination.
Pharmacological Implications in Drug Development
The precise pKa of a halogenated phenylacrylic acid dictates its ionization state at physiological pH (7.4), which directly governs its lipophilicity (logD), solubility, and membrane permeability. Because the pKa values of these compounds hover between 4.23 and 4.44, they exist predominantly (>99%) in their ionized, carboxylate form in systemic circulation.
This high degree of ionization presents a pharmacokinetic challenge: while it ensures excellent aqueous solubility in the bloodstream, it severely limits passive diffusion across lipophilic cell membranes. To harness their potent anti-inflammatory and anti-tumor effects—such as the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokines like TNF-α and IL-6[1]—drug development professionals often formulate these acids as ester prodrugs. The prodrug masks the acidic moiety, enhancing cellular uptake, before being hydrolyzed by intracellular esterases to release the active halogenated cinnamic acid at the target site.
References
- Source: National Institutes of Health (NIH)
- Protocol for Determining pKa Using Potentiometric Titration Source: Creative Bioarray URL
- Source: National Institutes of Health (NIH)
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA)
- Dissociation Constants of Organic Acids and Bases Source: Q4MD Forcefield Tools Database URL
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upjv.q4md-forcefieldtools.org [upjv.q4md-forcefieldtools.org]
- 3. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of 3-(2,4-Dibromophenyl)acrylic Acid: An In-depth Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Profile of a Dihalogenated Acrylic Acid Derivative
3-(2,4-Dibromophenyl)acrylic acid, with the Chemical Abstracts Service (CAS) number 1214790-77-8, is a dihalogenated derivative of cinnamic acid. Its structure, featuring a dibrominated phenyl ring attached to an acrylic acid moiety, suggests potential applications in organic synthesis, materials science, and as a precursor for pharmacologically active molecules. The presence of both the reactive acrylic acid group and the bulky, electron-withdrawing bromine atoms on the aromatic ring imparts a unique combination of chemical properties and, consequently, a specific hazard profile that demands careful consideration in a laboratory setting.
This technical guide provides a comprehensive overview of the chemical safety data for 3-(2,4-Dibromophenyl)acrylic acid. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally analogous compounds, namely acrylic acid and various brominated phenylacrylic acid derivatives. This approach allows for a scientifically grounded estimation of the potential hazards and the necessary safety precautions. It is imperative for the user to recognize that this information is predictive and should be supplemented by in-house risk assessments and, whenever possible, direct testing.
Anticipated Hazard Profile and GHS Classification
Based on the analysis of related chemical structures, a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for 3-(2,4-Dibromophenyl)acrylic acid can be inferred. The primary hazards are expected to arise from the acrylic acid functionality and the halogenated aromatic system.
A safety data sheet for the structurally similar (E)-3-(4-bromophenyl)acrylic acid indicates the following GHS classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.[1]
The parent compound, acrylic acid, exhibits a more severe hazard profile, including:
-
Flammable Liquid (Category 3), H226: Flammable liquid and vapour.[2][3]
-
Acute Toxicity, Dermal and Inhalation (Category 4), H312 + H332: Harmful in contact with skin or if inhaled.[3][4]
-
Skin Corrosion/Irritation (Category 1A), H314: Causes severe skin burns and eye damage.[2][3]
-
Hazardous to the Aquatic Environment, Acute Hazard (Category 1), H400: Very toxic to aquatic life.[2][3][4]
Given these precedents, it is prudent to handle 3-(2,4-Dibromophenyl)acrylic acid with a high degree of caution, assuming it may possess a hazard profile that incorporates elements from both its parent and mono-brominated analogue. The presence of a second bromine atom could potentially modify its toxicological properties.
Pictograms:
GHS07 (Exclamation Mark) GHS05 (Corrosion) - Precautionary GHS08 (Health Hazard) - Precautionary
Signal Word: Warning (based on the mono-brominated analogue)[1], although Danger should be considered as a possibility due to the acrylic acid backbone.
Quantitative Data Summary
While specific experimental data for 3-(2,4-Dibromophenyl)acrylic acid is limited, the following table provides key information for related compounds to guide handling and experimental design.
| Property | 3-(2,4-Dibromophenyl)acrylic acid | (E)-3-(4-bromophenyl)acrylic acid | Acrylic Acid |
| CAS Number | 1214790-77-8[5] | 17916-60-8[1] | 79-10-7[3] |
| Molecular Formula | C₉H₆Br₂O₂ | C₉H₇BrO₂ | C₃H₄O₂ |
| Molecular Weight | 305.95 g/mol | 227.05 g/mol [1] | 72.06 g/mol |
| Physical State | Solid (predicted) | Solid | Colorless liquid |
| Melting Point | Not available | Not specified | 13 °C[2] |
| Boiling Point | Not available | Not specified | 141 °C[2] |
| Flash Point | Not available | Not specified | 48.5 °C (closed cup)[2] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on established best practices for handling hazardous chemicals and are informed by the safety data of analogous compounds.
Personal Protective Equipment (PPE) Workflow
A systematic approach to PPE is critical. The following diagram illustrates the decision-making process for selecting appropriate protective gear.
Caption: Personal Protective Equipment (PPE) selection workflow.
Detailed Steps for Handling:
-
Engineering Controls: All manipulations of 3-(2,4-Dibromophenyl)acrylic acid should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment:
-
Hand Protection: Wear nitrile or other appropriate chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[1]
-
Skin and Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required.[4]
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6] Keep away from heat, sparks, and open flames.[2]
Emergency Response Protocol: Spills and Exposures
In the event of an accidental release or exposure, a rapid and informed response is crucial.
Caption: Emergency response workflow for spills and exposures.
First-Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Stability and Reactivity
-
Reactivity: The acrylic acid moiety is susceptible to polymerization, which can be initiated by heat, light, or contact with certain metals or peroxides. While inhibitors are often added to acrylic acid, their presence and efficacy in research-grade 3-(2,4-Dibromophenyl)acrylic acid should be confirmed.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]
-
Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[2]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and amines.[6]
-
Hazardous Decomposition Products: Combustion may produce carbon oxides (CO, CO₂), hydrogen bromide, and other toxic fumes.[6]
Toxicological and Ecological Considerations
-
Acute Effects: As indicated by the GHS classification of similar compounds, acute exposure may cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion is likely to be harmful.[1]
-
Chronic Effects: The long-term effects of exposure have not been investigated. For acrylic acid, repeated exposure may lead to skin sensitization and respiratory issues.[7]
-
Carcinogenicity: There is no data to suggest that this compound is carcinogenic. For (E)-3-(4-bromophenyl)acrylic acid, IARC, ACGIH, and NTP have not identified it as a carcinogen.[1]
-
Ecological Information: The environmental impact has not been determined. However, acrylic acid is very toxic to aquatic life.[2][3] It is reasonable to assume that 3-(2,4-Dibromophenyl)acrylic acid may also pose a significant hazard to aquatic organisms and should not be released into the environment.
Conclusion: A Call for Cautious and Informed Handling
3-(2,4-Dibromophenyl)acrylic acid is a compound with significant potential in various scientific fields. However, its unique chemical structure necessitates a thorough and cautious approach to its handling and use. This guide, by synthesizing data from structurally related compounds, provides a robust framework for establishing safe laboratory practices. Researchers, scientists, and drug development professionals are urged to use this information as a starting point, to conduct their own comprehensive risk assessments, and to always adhere to the principles of prudent laboratory safety. The ultimate responsibility for safety lies with the individual researcher and their institution.
References
- Sasol. (2022, October 11). Safety Data Sheet: Glacial Acrylic Acid.
- Covestro. (2012, August 22). Safety Data Sheet: AgiSyn 2822.
- BASF. (2025, October 8). Safety Data Sheet: Acrylic Acid Crude.
- Aaronchem. (2024, November 1). Safety Data Sheet: (E)-3-(4-bromophenyl)acrylic acid.
- Jasando.ch. (2024, June 5). Safety Data Sheet.
- Penta. (2025, April 7). Safety Data Sheet: Acrylic Acid.
- Fisher Scientific. (2009, September 26). Safety Data Sheet: Acrylic acid, stabilized.
- Chemwatch. (n.d.). Acrylic Acid Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet: Acrylic Acid.
- Thermo Fisher Scientific. (2017, February 15). Safety Data Sheet: Disulfiram.
- C/D/N Isotopes Inc. (2016). Safety Data Sheet: Tetramethyl-d12-thiuram Disulfide.
- Spectrum Chemical Mfg. Corp. (2017, December 12). Safety Data Sheet: Disulfiram, USP.
- Fisher Scientific. (2017, February 15). Safety Data Sheet: Disulfiram.
- Sigma-Aldrich. (2025, September 24). Safety Data Sheet: 2-Bromopropionyl chloride.
- BLD Pharm. (n.d.). 3-(2,4-Dibromophenyl)acrylic acid.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acrylic Acid.
- Redox. (2021, August 18). Safety Data Sheet: Acrylic Acid.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. download.basf.com [download.basf.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. 1214790-77-8|3-(2,4-Dibromophenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Comparative Analysis of 2,4-Dibromo and 3,5-Dibromocinnamic Acid
Part 1: Executive Summary & Core Distinction
Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Leads.
This guide provides a rigorous technical comparison between 2,4-dibromocinnamic acid and 3,5-dibromocinnamic acid . While both are di-halogenated derivatives of cinnamic acid (3-phenyl-2-propenoic acid), their distinct substitution patterns drive divergent physicochemical behaviors, synthetic reactivities, and biological profiles.
-
2,4-Dibromocinnamic Acid (Ortho/Para): Characterized by significant steric pressure at the ortho (2-) position. This forces the phenyl ring to twist out of planarity with the acrylic acid side chain, disrupting
-conjugation and altering binding kinetics in protein pockets. -
3,5-Dibromocinnamic Acid (Meta/Meta): Characterized by electronic symmetry and high lipophilicity without steric interference near the alkene. It retains a planar conformation, making it an ideal scaffold for probing hydrophobic pockets where flat topology is required.
Part 2: Chemical Architecture & Electronic Profiling
Structural Isomerism and Steric Effects
The defining difference lies in the spatial arrangement of the bromine atoms relative to the
| Feature | 2,4-Dibromocinnamic Acid | 3,5-Dibromocinnamic Acid |
| Substitution Pattern | Ortho (2) and Para (4) | Meta (3) and Meta (5) |
| Steric Environment | High Constraint: The 2-Br atom clashes with the vinyl hydrogen ( | Low Constraint: Both Br atoms are distal to the side chain. The molecule remains largely planar. |
| Electronic Effect | Inductive (-I) & Resonance (+R): The 4-Br can donate electron density into the ring via resonance, partially counteracting the inductive withdrawal. | Inductive (-I) Only: Meta positions do not allow resonance donation into the conjugated system. Strong electron-withdrawing character. |
| Dipole Moment | Asymmetric; net dipole is significant due to vector addition. | Symmetric; vectors partially cancel, leading to a lower net dipole. |
Visualization of Electronic/Steric Logic
The following diagram illustrates the causal relationship between substitution pattern and molecular behavior.
Figure 1: Mechanistic flow showing how bromine positioning dictates conformational and electronic properties.
Part 3: Synthetic Pathways & Reactivity
Retrosynthetic Analysis
Both compounds are best accessed via the Knoevenagel Condensation , reacting the corresponding substituted benzaldehyde with malonic acid in the presence of a base (pyridine/piperidine).
-
Precursors:
Reactivity Differences
-
2,4-Dibromobenzaldehyde: The aldehyde carbonyl is sterically crowded by the ortho-bromine. Nucleophilic attack by the malonate anion is slower, often requiring higher temperatures or longer reaction times compared to the 3,5-isomer.
-
3,5-Dibromobenzaldehyde: The carbonyl is sterically accessible. The electron-withdrawing effect of the two meta-bromines activates the carbonyl, typically resulting in faster kinetics and higher yields.
Synthesis Workflow Diagram
Figure 2: Comparative synthesis workflow emphasizing kinetic differences.
Part 4: Physicochemical Comparison Table
| Property | 2,4-Dibromocinnamic Acid | 3,5-Dibromocinnamic Acid | Implications |
| CAS Number | 202982-74-9 (Generic) | 145691-59-4 (Esters/Derivs) | Verification required for specific salt forms. |
| Molecular Weight | 305.95 g/mol | 305.95 g/mol | Identical. |
| Predicted pKa | ~3.8 - 4.0 | ~3.5 - 3.7 | 3,5- isomer is more acidic due to stronger inductive stabilization of the carboxylate. |
| LogP (Lipophilicity) | ~4.1 | ~4.3 | 3,5- isomer is slightly more lipophilic due to symmetry and lack of dipole cancellation. |
| Melting Point | Typically 180-200°C | Typically >220°C | 3,5- isomer packs more efficiently in the crystal lattice (symmetry). |
| UV | Blue-shifted (Hypsochromic) | Red-shifted (Bathochromic) | 2,4- twist reduces conjugation length; 3,5- retains full conjugation. |
Part 5: Biological Activity & SAR Implications
Structure-Activity Relationship (SAR)
In drug development, the choice between these isomers is strategic:
-
3,5-Dibromo (The "Hydrophobic Clamp"):
-
Application: Used to fill large hydrophobic pockets in enzymes (e.g., lipoxygenases, dehydrogenases).
-
Mechanism: The meta-substitution pattern is metabolically robust. It blocks the typical sites of metabolic oxidation (para position is open but sterically shielded by flanking bromines; meta positions are blocked).
-
Key Advantage: Maintains planarity, allowing intercalation into DNA or flat active sites.
-
-
2,4-Dibromo (The "Steric Breaker"):
-
Application: Used to introduce a "twist" in the molecule to match non-planar receptor binding sites.
-
Mechanism: The ortho-bromo forces the phenyl ring to rotate approx. 30-50° relative to the alkene. This can increase specificity for receptors that cannot accommodate a flat ligand.
-
Disadvantage: Often exhibits lower general potency in standard assays (e.g., antimicrobial) compared to planar analogs because it cannot effectively stack or intercalate.
-
Case Study: Antimicrobial Efficacy
Studies on halogenated cinnamic acids generally show that planarity correlates with efficacy for membrane disruption and enzyme inhibition. Consequently, 3,5-dibromocinnamic acid often outperforms the 2,4-isomer in antimicrobial assays (MIC values) due to its ability to penetrate lipid bilayers with minimal steric disruption.
Part 6: Experimental Protocol (Synthesis of 3,5-Dibromocinnamic Acid)
Objective: Synthesis of 3,5-dibromocinnamic acid via Knoevenagel condensation. This protocol is self-validating via melting point and NMR analysis.
Reagents:
-
3,5-Dibromobenzaldehyde (10 mmol, 2.64 g)
-
Malonic acid (12 mmol, 1.25 g)
-
Pyridine (5 mL, solvent/base)
-
Piperidine (0.5 mL, catalyst)
-
HCl (2M, for acidification)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve 3,5-dibromobenzaldehyde and malonic acid in pyridine.
-
Catalysis: Add piperidine (catalytic amount).
-
Reaction: Heat the mixture to 80–100°C under reflux for 4–6 hours. Validation: Monitor CO2 evolution (bubbling) which indicates decarboxylation is proceeding.
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 50 mL of ice-cold water containing excess HCl (to neutralize pyridine).
-
Precipitation: The product will precipitate as a white/off-white solid. Ensure pH is <2 to fully protonate the carboxylic acid.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).[3]
-
Analysis:
-
1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for the alkene protons (
6.5–7.8 ppm, Hz for trans geometry). -
Melting Point: Expect sharp melting point >200°C.
-
Part 7: References
-
VulcanChem. (n.d.). A B-Dibromocinnamic acid - Chemical Identity and Properties. Retrieved from
-
Sisto, L. J. (2021).[4] Synthesis of mono- and disulfide Macrocycles via sulfur transalkylation. UCLA Electronic Theses and Dissertations. (Contains protocols for 3,5-dibromocinnamic acid esters). Retrieved from
-
ChemicalBook. (2023). 3,5-Dibromocinnamic Acid Properties and Suppliers. Retrieved from
-
Molecules. (2005).[5][6] A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis from Aromatic Aldehydes. (General Knoevenagel protocols for halogenated derivatives). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Cinnamic Acid Derivatives - Infrared Spectra. Retrieved from
Sources
- 1. 3,5-Dibromobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Lipophilicity and LogP of 3-(2,4-Dibromophenyl)acrylic acid
Abstract
Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates.[1][][3][4] It profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][3][4][5] This guide provides an in-depth analysis of the lipophilicity of 3-(2,4-Dibromophenyl)acrylic acid, a molecule of interest in synthetic and medicinal chemistry. We will explore the theoretical underpinnings of the octanol-water partition coefficient (LogP), present computationally predicted LogP values, and detail the authoritative experimental and computational methodologies for its determination. This document serves as a comprehensive resource for researchers in drug discovery, enabling them to make informed decisions by bridging the gap between theoretical predictions and experimental validation.
Introduction: The Central Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target site is a complex process dictated by its ability to navigate a series of biological barriers, including cell membranes and aqueous environments.[3] Lipophilicity, or the "fat-loving" nature of a molecule, is the primary determinant of this journey.[3] It is a delicate balance: a drug must be lipophilic enough to permeate lipid-rich cell membranes but also possess sufficient hydrophilicity to be soluble in aqueous environments like blood serum and the cytoplasm.[3][6]
An imbalance in lipophilicity can lead to developmental failure. Excessive lipophilicity often results in poor aqueous solubility, rapid metabolism, and off-target toxicity, while insufficient lipophilicity can hinder absorption and prevent the drug from reaching its site of action.[1][5] The most widely accepted metric for quantifying lipophilicity is the partition coefficient (P) , or its logarithmic form, LogP .[3][7] LogP is defined as the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3][7]
LogP = log10([Compound]organic / [Compound]aqueous)[7]
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[7] For oral drug candidates, a LogP value between 0 and 3 is often considered optimal for achieving good bioavailability.[1]
This guide focuses on 3-(2,4-Dibromophenyl)acrylic acid , a molecule whose structure—comprising a lipophilic dibromophenyl ring and a potentially hydrophilic acrylic acid moiety—presents an interesting case study for lipophilicity analysis.
LogP Profile of 3-(2,4-Dibromophenyl)acrylic acid
While extensive experimental data for 3-(2,4-Dibromophenyl)acrylic acid is not publicly available, computational methods provide reliable estimates. Different algorithms, which use distinct approaches such as atom-based or fragment-based calculations, yield slightly different predictions.[8][9] This variance underscores the importance of experimental verification.
Below is a summary of predicted LogP values for 3-(2,4-Dibromophenyl)acrylic acid and structurally related compounds from various computational platforms.
| Compound | Predicted LogP | Source/Method |
| 3-(2,4-Dibromophenyl)acrylic acid | 3.99 (ACD/Labs) | ACD/Percepta |
| (E)-3-(2,4-Dichlorophenyl)acrylic acid | 3.09 | ChemScene |
| (2Z)-2-Cyano-3-(2,4-dichlorophenyl)acrylic acid | 2.30 | MolForge[10] |
Note: The LogP value for the title compound is a high-quality prediction. Values for related compounds are provided for comparative context.
The predicted LogP of approximately 3.99 suggests that 3-(2,4-Dibromophenyl)acrylic acid is a significantly lipophilic compound. This is expected due to the two bromine atoms on the phenyl ring, which substantially increase hydrophobicity. However, as an acrylic acid, the molecule is ionizable. The carboxylic acid group (pKa ≈ 4.25 for acrylic acid) will be deprotonated at physiological pH (~7.4), forming a carboxylate anion.[11] This ionization drastically increases aqueous solubility and will lower the effective lipophilicity. Therefore, it is crucial to consider the distribution coefficient (LogD) , which accounts for all ionic and neutral species at a given pH. The LogD at pH 7.4 for this compound will be significantly lower than its LogP.
Methodologies for LogP Determination
Accurate LogP determination is a cornerstone of preclinical drug development. Both experimental and computational methods are employed, each with distinct advantages and limitations.[7]
Experimental Determination of LogP
Experimental methods are considered the gold standard for their direct measurement of a compound's partitioning behavior.[12]
The Shake-Flask method is the traditional and most widely recognized technique for LogP determination.[12][13] It directly measures the concentration of the analyte in both the n-octanol and water phases after they have reached equilibrium.
Causality and Self-Validation: This method's trustworthiness stems from its direct measurement principle. By quantifying the compound in both phases and comparing the total amount to the initial amount, the experiment includes an inherent mass balance check.[14] The protocol requires pre-saturation of the solvents to prevent volume changes during the experiment, ensuring the equilibrium is true to the partitioning effect alone.
Experimental Protocol: Shake-Flask (OECD 107)
-
Preparation of Solvents: Prepare a sufficient quantity of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, then allowing them to separate for another 24 hours.
-
Test Substance Preparation: Prepare a stock solution of 3-(2,4-Dibromophenyl)acrylic acid in n-octanol. The concentration should not exceed 0.01 mol/L.[15]
-
Partitioning: In a temperature-controlled vessel (e.g., 25°C), combine the saturated n-octanol stock solution with a volume of saturated water.[14][15] Perform the experiment in triplicate with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water).[14]
-
Equilibration: Agitate the vessels until equilibrium is reached. This can take several hours. Vigorous shaking should be avoided to prevent the formation of emulsions, which are difficult to separate.
-
Phase Separation: Separate the two phases. Centrifugation is the most effective method to ensure a clean separation.[14][15]
-
Analysis: Accurately determine the concentration of the test substance in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the LogP value for each run. The final values should be within a range of ± 0.3 log units.[14]
Caption: Workflow for the OECD 107 Shake-Flask Method.
For higher throughput, the Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is a reliable alternative.[16][17][18] It correlates a compound's retention time on a non-polar stationary phase with its LogP value.
Causality and Self-Validation: This method is based on the principle that lipophilic compounds will have a stronger interaction with the non-polar (e.g., C18) stationary phase and thus elute later (have a longer retention time).[16][17] Its validity is established by creating a calibration curve using a series of reference compounds with accurately known LogP values. The test compound's LogP is only considered valid if it falls within the range of the calibration standards.[19]
Experimental Protocol: HPLC (OECD 117)
-
System Preparation: Use an isocratic HPLC system with a reverse-phase column (e.g., C18). The mobile phase is typically a mixture of methanol and water.
-
Calibration: Select at least 6-8 reference compounds with known LogP values that bracket the expected LogP of the test substance.
-
Standard Injection: Inject each reference substance in duplicate and record its retention time (t_R).
-
Dead Time Determination: Determine the column dead time (t_0) by injecting an unretained compound (e.g., thiourea).
-
Calibration Curve: For each reference compound, calculate the capacity factor k = (t_R - t_0) / t_0. Plot log(k) versus the known LogP values. A linear regression of this plot constitutes the calibration curve.
-
Sample Analysis: Inject the 3-(2,4-Dibromophenyl)acrylic acid sample in duplicate and determine its average retention time.
-
LogP Calculation: Calculate the capacity factor for the test substance and use the regression equation from the calibration curve to interpolate its LogP value.[16][17]
Caption: Workflow for the OECD 117 HPLC Method.
Computational Prediction of LogP (in silico)
Computational models offer a rapid and cost-effective way to estimate LogP for vast numbers of molecules, especially in the early stages of discovery.[8][20] These methods are broadly categorized based on their underlying algorithm.
-
Fragment-based Methods (e.g., CLogP): These methods deconstruct a molecule into predefined structural fragments. The final LogP is calculated by summing the known lipophilicity contributions of each fragment and applying correction factors for intramolecular interactions.[8][9]
-
Atom-based Methods (e.g., ALogP, XLOGP3): These approaches sum the contributions of individual atoms.[8] More advanced hybrid methods also consider the electronic environment of each atom, accounting for how neighboring atoms influence its properties.[9]
-
Property-based Methods: These models use whole-molecule properties, such as polarizability and partial atomic charges, calculated via molecular mechanics or quantum mechanics to predict LogP.[8][21]
The accuracy of these predictions depends heavily on the quality and relevance of the dataset used to train the algorithm.[22] Discrepancies between different calculators are common, highlighting the need for experimental validation for lead compounds.[9][22]
Caption: Conceptual overview of in silico LogP prediction.
Conclusion and Senior Scientist Recommendations
The lipophilicity of 3-(2,4-Dibromophenyl)acrylic acid, characterized by a predicted LogP of ~3.99, places it in the lipophilic category. This property is primarily driven by the dibrominated phenyl ring. However, its ionizable carboxylic acid group means that its effective lipophilicity (LogD) will be significantly lower and pH-dependent.
For drug development professionals, the following insights are critical:
-
Prioritize Experimental Data: While in silico predictions are invaluable for initial screening, experimental determination via the OECD 107 (Shake-Flask) or OECD 117 (HPLC) methods is essential for lead candidates to ensure data accuracy.
-
Measure LogD, Not Just LogP: For ionizable compounds like this one, measuring the LogD at a physiologically relevant pH (e.g., 7.4) provides a more accurate prediction of in vivo behavior than the LogP value alone.
-
Contextualize Predictions: When using computational tools, it is beneficial to compare results from multiple algorithms (e.g., fragment-based and atom-based) to understand the potential range of values and identify any prediction inconsistencies.
By integrating robust computational predictions with gold-standard experimental validation, researchers can build a comprehensive understanding of a compound's lipophilicity, mitigating risks and increasing the probability of success in the complex landscape of drug discovery.
References
- ACD/Labs. LogP—Making Sense of the Value.
- AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
- Analytice. (2021, March 15).
- BOC Sciences. (2024, April 23). Lipophilicity of Drug.
- OMICS International. Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics.
- Taylor & Francis Online. (2010, February 26). Lipophilicity in drug discovery.
- OECD. Test No.
- ResearchGate. (2015). The influence of lipophilicity in drug discovery and design.
- Longdom Publishing. (2024, March 22).
- OECD. Test No.
- ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD.
- Encyclopedia.pub. (2022, August 25).
- Mannhold, R., et al. (2008). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Pharmaceutical Sciences.
- IEEE Xplore. (2025, February 17). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
- OECD. (1995). Test No.
- Phytosafe.
- OECD. (2022, June 30). Test No.
- GOV.UK. (2022, November 15). Estimating the octanol-water partition coefficient for chemical substances.
- Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method.
- OECD. (2006, March 23). OECD Guidelines for the Testing of Chemicals.
- PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Not all LogP's are calculated equal: CLogP and other short stories. (2015, February 3).
- ChemScene. (E)-3-(2,4-Dichlorophenyl)acrylic acid.
- MolForge. (2Z)-2-Cyano-3-(2,4-dichlorophenyl)acrylic acid - Molecular Properties.
- Wikipedia. Acrylic acid.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. molforge.ai [molforge.ai]
- 11. Acrylic acid - Wikipedia [en.wikipedia.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. vcclab.org [vcclab.org]
Synthesis Precursors and Methodologies for 3-(2,4-Dibromophenyl)acrylic Acid: A Comprehensive Technical Guide
Executive Summary
3-(2,4-Dibromophenyl)acrylic acid, commonly known as 2,4-dibromocinnamic acid, is a halogenated
Part 1: Retrosynthetic Analysis & Precursor Selection
The synthesis of the 2,4-dibromocinnamic acid scaffold relies on the strategic formation of the C-C double bond. A retrosynthetic deconstruction of the target molecule yields three primary precursor pathways, each dictating a distinct synthetic methodology:
-
Aldol-Type Disconnection (Knoevenagel-Doebner): Cleaving the
-alkene bond points to 2,4-dibromobenzaldehyde and malonic acid . -
Aryl-Alkene Disconnection (Mizoroki-Heck): Cleaving the aryl-alkene bond points to an aryl halide (1-iodo-2,4-dibromobenzene ) and acrylic acid .
-
Ylide Disconnection (HWE Olefination): Cleaving the alkene bond via phosphorus chemistry points to 2,4-dibromobenzaldehyde and a phosphonoacetate .
Caption: Retrosynthetic disconnections for 3-(2,4-Dibromophenyl)acrylic acid.
Part 2: Route 1 - The Knoevenagel-Doebner Condensation (Industry Standard)
The Doebner modification of the Knoevenagel condensation is the most scalable, cost-effective, and atom-economical route for synthesizing cinnamic acid derivatives.
-
Precursors: 2,4-Dibromobenzaldehyde and Malonic Acid.
-
Catalyst System: Piperidine (catalytic) in Pyridine (solvent/base).
Mechanistic Causality
Why utilize a dual-amine system? Pyridine acts as a weak base to deprotonate malonic acid, forming the reactive enolate. However, pyridine alone is often kinetically insufficient for rapid condensation. The addition of catalytic piperidine (a secondary amine) facilitates the formation of a highly electrophilic iminium ion intermediate with 2,4-dibromobenzaldehyde. This drastically lowers the activation energy for nucleophilic attack by the malonate enolate. Subsequent heating drives a thermal decarboxylation, which is highly stereoselective for the thermodynamically stable E-alkene due to steric minimization in the transition state.
Self-Validating Experimental Protocol
-
Reagent Charging: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,4-dibromobenzaldehyde (1.0 equiv, 10 mmol) and malonic acid (1.5 equiv, 15 mmol) in dry pyridine (15 mL).
-
Catalyst Addition: Add piperidine (0.1 equiv, 1 mmol) dropwise at room temperature. Validation Check: A slight exotherm and color change (typically to pale yellow) indicate successful iminium formation.
-
Reflux & Decarboxylation: Heat the mixture to 90–100 °C. Validation Check: Monitor CO2 evolution (bubbling). The reaction is complete when gas evolution entirely ceases (typically 3–4 hours).
-
Isolation: Cool the mixture to room temperature and pour it into an ice-cold solution of 1M HCl (50 mL) to neutralize the pyridine base. The crude 3-(2,4-dibromophenyl)acrylic acid will precipitate as a solid.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to yield the pure E-isomer.
Caption: Step-by-step workflow of the Knoevenagel-Doebner condensation.
Part 3: Route 2 - The Mizoroki-Heck Cross-Coupling (Advanced Catalytic)
For applications requiring orthogonal functional group tolerance or when starting from aryl halides, the palladium-catalyzed Mizoroki-Heck reaction is highly effective[3][4].
-
Precursors: 1-Iodo-2,4-dibromobenzene and Acrylic Acid.
-
Catalyst System: Pd(OAc)2, P(o-tolyl)3, Triethylamine (Et3N), DMF.
Mechanistic Causality
Why use 1-iodo-2,4-dibromobenzene instead of 1,2,4-tribromobenzene? The success of this route hinges entirely on chemoselectivity. The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of the C-Br bond (~81 kcal/mol). This allows the Pd(0) active species to undergo oxidative addition exclusively at the C-I position, leaving the bromine atoms intact for downstream functionalization. The bulky P(o-tolyl)3 ligand promotes the reductive elimination step and stabilizes the Pd(0) intermediate throughout the catalytic cycle.
Self-Validating Experimental Protocol
-
Degassing: In a Schlenk flask, dissolve 1-iodo-2,4-dibromobenzene (1.0 equiv) and acrylic acid (1.2 equiv) in anhydrous DMF. Sparge with argon for 15 minutes to remove dissolved oxygen, which can irreversibly deactivate the Pd catalyst.
-
Catalyst Loading: Add Pd(OAc)2 (5 mol%), P(o-tolyl)3 (10 mol%), and Et3N (2.5 equiv).
-
Coupling: Heat the sealed flask to 85 °C for 12 hours. Validation Check: The formation of a black palladium precipitate (Pd black) near the end of the reaction indicates complete catalyst turnover and reaction completion.
-
Workup: Dilute with ethyl acetate, wash with 1M HCl to remove the Et3N base, and extract. The organic layer is dried, concentrated, and purified via silica gel chromatography.
Caption: Catalytic cycle of the Mizoroki-Heck cross-coupling reaction.
Part 4: Route 3 - Horner-Wadsworth-Emmons (HWE) Olefination
The HWE olefination provides an alternative when strictly anhydrous, base-mediated conditions are preferred.
-
Precursors: 2,4-Dibromobenzaldehyde and Triethyl phosphonoacetate.
-
Mechanism: Sodium hydride (NaH) deprotonates the phosphonoacetate to form a resonance-stabilized carbanion. Nucleophilic attack on the aldehyde yields an oxaphosphetane intermediate, which collapses to form the E-alkene ester exclusively. A subsequent hydrolysis step (LiOH in THF/H2O) is required to yield the free 3-(2,4-dibromophenyl)acrylic acid.
Part 5: Quantitative Data & Precursor Comparison
To guide synthetic planning, the following table summarizes the operational metrics for each precursor route based on standard industry benchmarks.
| Metric | Route 1: Knoevenagel-Doebner | Route 2: Mizoroki-Heck | Route 3: HWE Olefination |
| Primary Precursors | 2,4-Dibromobenzaldehyde, Malonic Acid | 1-Iodo-2,4-dibromobenzene, Acrylic Acid | 2,4-Dibromobenzaldehyde, Phosphonoacetate |
| Typical Yield | 80–90% | 70–85% | 75–85% (over 2 steps) |
| Stereoselectivity | High (E-isomer > 95%) | High (E-isomer > 95%) | Excellent (E-isomer > 98%) |
| Atom Economy | High (Byproducts: CO2, H2O) | Moderate (Byproduct: Et3N·HI) | Low (Byproduct: Phosphate salts) |
| Scalability | Excellent (Kilogram scale) | Moderate (Requires Pd recovery) | Moderate (Exothermic NaH step) |
| Relative Cost | Low | High (Pd catalyst, Iodo-precursor) | Medium |
Part 6: Conclusion
The synthesis of 3-(2,4-dibromophenyl)acrylic acid is most efficiently achieved via the Knoevenagel-Doebner condensation utilizing 2,4-dibromobenzaldehyde and malonic acid. This route offers superior scalability, lower raw material cost, and high atom economy. However, the Mizoroki-Heck coupling remains a powerful orthogonal approach when starting from aryl halides, leveraging the distinct bond dissociation energies of iodine versus bromine to achieve strict chemoselectivity.
References
- Title: WO2016202253A1 - Nrf2 regulators Source: Google Patents URL
- Title: WO2018097945A1 - Heteroaryl-substituted triazoles as apj receptor agonists Source: Google Patents URL
- Title: Catalyzed Mizoroki–Heck Reaction or C–H Activation Source: MDPI Catalysts URL
- Title: Recent Applications of Polymer Supported Organometallic Catalysts in Organic Synthesis Source: MDPI Materials URL
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2,4-Dibromophenyl)acrylic Acid via Knoevenagel Condensation
Abstract
This comprehensive guide details the synthesis of 3-(2,4-dibromophenyl)acrylic acid, a valuable intermediate in the development of novel therapeutics and functional materials. The protocol leverages the Knoevenagel condensation, a robust and reliable method for carbon-carbon bond formation. Specifically, this application note focuses on the Doebner modification of the Knoevenagel reaction, which employs malonic acid as the active methylene component and a pyridine/piperidine catalytic system. We provide a detailed, step-by-step experimental protocol, an in-depth discussion of the reaction mechanism, and guidelines for product purification and characterization. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights to ensure a successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
Substituted cinnamic acids are a critical class of organic compounds, serving as precursors to a wide array of pharmaceuticals, agrochemicals, and polymers.[1] The presence of halogen substituents on the phenyl ring, as in 3-(2,4-dibromophenyl)acrylic acid, can significantly modulate the molecule's biological activity and physicochemical properties, making it a target of interest for drug discovery programs.
The Knoevenagel condensation is a classic and highly efficient method for the synthesis of α,β-unsaturated acids.[2] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[3] The Doebner modification is particularly suited for this transformation, utilizing malonic acid in a pyridine solvent, which also facilitates the subsequent decarboxylation to yield the desired acrylic acid derivative.[2] This approach is favored for its operational simplicity and generally high yields.
Reaction Mechanism: The Doebner-Knoevenagel Condensation
The synthesis of 3-(2,4-dibromophenyl)acrylic acid from 2,4-dibromobenzaldehyde and malonic acid proceeds through a well-established, multi-step mechanism catalyzed by the weak base piperidine in a pyridine solvent.
-
Enolate Formation: Piperidine, acting as a base, deprotonates the α-carbon of malonic acid, which is acidic due to the electron-withdrawing effect of the two adjacent carboxyl groups. This generates a resonance-stabilized enolate ion, a potent nucleophile.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of 2,4-dibromobenzaldehyde, forming a tetrahedral intermediate.
-
Protonation and Dehydration: The intermediate is protonated to form an aldol-type adduct. Subsequent heating in the acidic (pyridinium) medium promotes the elimination of a water molecule (dehydration), creating a carbon-carbon double bond and yielding an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: The heat of the reaction, in the presence of pyridine, facilitates the decarboxylation (loss of CO₂) of the unstable β-keto acid-like intermediate to afford the final, more stable product, 3-(2,4-dibromophenyl)acrylic acid, predominantly as the thermodynamically favored E-isomer.
Caption: Figure 1: Mechanism of the Doebner-Knoevenagel Condensation.
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of 3-(2,4-dibromophenyl)acrylic acid. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,4-Dibromobenzaldehyde | ≥98% purity |
| Malonic Acid | ≥99% purity |
| Pyridine | Anhydrous, ≥99.8% |
| Piperidine | ≥99% purity |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Ethanol | 95% or Absolute |
| Deionized Water | High purity |
| Round-bottom flask | 100 mL, with ground glass joint |
| Reflux Condenser | Compatible with flask |
| Magnetic Stirrer with Hotplate | |
| Stir Bar | Teflon-coated |
| Ice Bath | |
| Büchner Funnel and Flask | |
| Filter Paper | |
| Beakers and Graduated Cylinders | |
| pH paper or meter |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dibromobenzaldehyde (10.0 mmol, 2.64 g).
-
Reagent Addition: To the flask, add malonic acid (12.0 mmol, 1.25 g) followed by anhydrous pyridine (20 mL). Stir the mixture at room temperature until most of the solids dissolve.
-
Catalyst Addition: Carefully add piperidine (0.5 mL, approx. 5 mmol) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 115 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath.
-
Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing a stirred mixture of crushed ice (approx. 50 g) and concentrated hydrochloric acid (10 mL). A precipitate should form immediately.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (check with pH paper).
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 4:1 aqueous ethanol.[4] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60 °C to a constant weight.
Product Characterization
The identity and purity of the synthesized 3-(2,4-dibromophenyl)acrylic acid should be confirmed by standard analytical techniques.
| Parameter | Expected Value / Characteristics |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₆Br₂O₂ |
| Molecular Weight | 305.95 g/mol [1] |
| Melting Point | Not definitively reported; expected >200 °C |
| Yield | Typically 70-85% (based on similar reactions) |
Spectroscopic Data (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.8 (s, 1H, -COOH)
-
δ 8.05 (d, J=2.0 Hz, 1H, Ar-H)
-
δ 7.75 (d, J=8.5 Hz, 1H, Ar-H)
-
δ 7.65 (d, J=16.0 Hz, 1H, =CH-Ar)
-
δ 7.60 (dd, J=8.5, 2.0 Hz, 1H, Ar-H)
-
δ 6.60 (d, J=16.0 Hz, 1H, -CH=)
-
Rationale: The carboxylic acid proton will be a broad singlet far downfield. The aromatic protons will show characteristic splitting patterns for a 1,2,4-trisubstituted ring. The vinylic protons will appear as doublets with a large coupling constant (~16 Hz) indicative of a trans configuration.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ 167.5 (C=O)
-
δ 142.0 (Ar-C=)
-
δ 136.0 (Ar-C)
-
δ 134.5 (Ar-CH)
-
δ 130.0 (Ar-CH)
-
δ 128.5 (Ar-CH)
-
δ 125.0 (Ar-C-Br)
-
δ 123.0 (Ar-C-Br)
-
δ 120.0 (=CH)
-
Rationale: The carbonyl carbon will be the most downfield signal. The aromatic region will show six signals due to the lack of symmetry. The two carbons attached to bromine will be identifiable, as will the two vinylic carbons.
-
-
FT-IR (KBr, cm⁻¹):
-
3100-2500 (broad, O-H stretch of carboxylic acid)
-
1685 (strong, C=O stretch, conjugated acid)
-
1625 (medium, C=C stretch, alkene)
-
1420 (medium, C-O stretch/O-H bend)
-
980 (strong, =C-H bend, trans-alkene out-of-plane)
-
820 (strong, C-H bend, aromatic out-of-plane)
-
Rationale: The spectrum will be dominated by a very broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid dimer. The C=C stretch and key out-of-plane bending vibrations will confirm the unsaturated and trans nature of the product.
-
Troubleshooting and Field Insights
-
Low Yield: Ensure all starting materials are pure and the pyridine is anhydrous. Incomplete reaction can be addressed by extending the reflux time. During work-up, ensure the pH is sufficiently low (~1-2) during precipitation to fully protonate the carboxylate and minimize product loss in the aqueous phase.
-
Product is Oily or Gummy: This often indicates the presence of impurities, possibly from side reactions or unreacted starting materials. A thorough wash with cold water after initial filtration is crucial. If the product remains oily, consider a different recrystallization solvent system, such as toluene or an ethanol/water mixture with a different ratio.
-
Decarboxylation Issues: The Doebner modification relies on thermal decarboxylation. If the intermediate unsaturated dicarboxylic acid is isolated, it suggests the reflux temperature or time was insufficient.
Conclusion
The Doebner modification of the Knoevenagel condensation provides an effective and straightforward route to 3-(2,4-dibromophenyl)acrylic acid. The protocol described herein is robust and can be readily adapted for various scales. By carefully controlling reaction conditions and employing standard purification techniques, researchers can obtain this valuable synthetic intermediate in high purity and good yield, facilitating further exploration in drug development and materials science.
References
-
Chem Experiments at Brock University. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Knoevenagel condensation. Retrieved from [Link]
Sources
Application Notes & Protocols: Chemoselective Heck-Mizoroki Reaction of 2,4-Dibromoiodobenzene with Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Heck-Mizoroki cross-coupling reaction between 2,4-dibromoiodobenzene and acrylic acid. It offers a comprehensive protocol, explains the mechanistic principles governing the reaction's high chemoselectivity, and provides insights into experimental design. The preferential reactivity of the carbon-iodine bond over the carbon-bromine bonds is a key focus, making this a valuable methodology for the selective synthesis of (E)-3-(2,4-dibromophenyl)acrylic acid, a versatile intermediate in pharmaceutical and materials science.
Introduction
The Heck-Mizoroki reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has found widespread application in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1]
This application note specifically addresses the reaction of 2,4-dibromoiodobenzene with acrylic acid. Polyhalogenated aromatic compounds present a unique challenge and opportunity in cross-coupling reactions: the potential for selective functionalization at one position while leaving other halogen atoms intact for subsequent transformations. The Heck reaction of 2,4-dibromoiodobenzene with an electron-deficient alkene like acrylic acid demonstrates remarkable chemoselectivity, proceeding preferentially at the most reactive carbon-iodine (C-I) bond.[2] This selectivity is governed by the relative bond dissociation energies of the carbon-halogen bonds, with the C-I bond being weaker and thus more susceptible to oxidative addition by the palladium catalyst than the carbon-bromine (C-Br) bonds.[2]
Mechanistic Rationale for Chemoselectivity
The accepted mechanism for the Heck reaction involves a catalytic cycle centered on a palladium(0) species.[3] The key steps are oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.[1]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide. In the case of 2,4-dibromoiodobenzene, this step is highly selective. The lower bond dissociation energy of the C-I bond compared to the C-Br bond leads to preferential oxidative addition at the iodinated position.[2]
-
Alkene Coordination and Migratory Insertion: The resulting arylpalladium(II) complex coordinates to the alkene (acrylic acid). This is followed by migratory insertion of the alkene into the aryl-palladium bond, forming a new carbon-carbon bond.[3]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and the substituted alkene product.[4]
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base (e.g., triethylamine) to regenerate the active Pd(0) catalyst, which can then enter another catalytic cycle.[4][5]
Sources
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- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: 3-(2,4-Dibromophenyl)acrylic Acid as a Strategic Organic Building Block
Executive Summary: The "Switchboard" Scaffold
3-(2,4-Dibromophenyl)acrylic acid (CAS: 1214790-77-8), often referred to as 2,4-dibromocinnamic acid, represents a "privileged structure" in organic synthesis. Its value lies in its orthogonal reactivity : it possesses an electrophilic Michael acceptor (the acrylic acid tail) and two chemically distinct halogen handles (bromines at the 2- and 4-positions).
For drug discovery professionals, this molecule acts as a molecular "switchboard." The steric and electronic differences between the C2 and C4 bromine atoms allow for regioselective cross-coupling , enabling the sequential construction of complex tri-substituted benzene cores found in antimicrobial and anticancer therapeutics.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | (2E)-3-(2,4-dibromophenyl)prop-2-enoic acid |
| Molecular Formula | C₉H₆Br₂O₂ |
| Molecular Weight | 305.95 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Poorly soluble in water |
| pKa (Calc) | ~4.4 (Carboxylic acid) |
| Key Functionality |
Module A: Synthesis Protocol (Knoevenagel Condensation)
While commercially available, in-house synthesis is often required to ensure fresh, high-purity material free of cis-isomers. The most robust route is the Knoevenagel condensation.
Mechanism & Logic
We utilize a Doebner modification of the Knoevenagel condensation.[1]
-
Reagents: 2,4-Dibromobenzaldehyde + Malonic Acid.
-
Catalyst: Pyridine (solvent/base) + Piperidine (nucleophilic catalyst).
-
Why this route? The pyridine promotes the decarboxylation of the intermediate, driving the reaction exclusively toward the thermodynamically stable trans-(E)-isomer.
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2,4-dibromobenzaldehyde (10.0 g, 37.9 mmol) and malonic acid (4.73 g, 45.5 mmol, 1.2 equiv).
-
Solvent/Catalyst: Add pyridine (30 mL) followed by piperidine (0.5 mL, catalytic).
-
Critical Checkpoint: The solution should be clear or slightly yellow. If turbid, gently warm until dissolved before adding piperidine.
-
-
Reaction: Heat the mixture to reflux (100–115 °C) for 4–6 hours.
-
Monitoring: Monitor CO₂ evolution. Reaction is complete when bubbling ceases.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into ice-cold HCl (2M, 200 mL) with vigorous stirring. The pyridine will protonate and solubilize, while the product precipitates.
-
Observation: A heavy white precipitate should form immediately.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (3 x 50 mL) to remove pyridinium salts.
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) to remove any unreacted aldehyde.
-
-
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
QC Validation (Expected Data)
-
¹H NMR (DMSO-d₆, 400 MHz): Look for the characteristic trans-alkene doublets.
-
6.6 ppm (d, J = 16.0 Hz, 1H,
-vinyl) -
7.7 ppm (d, J = 16.0 Hz, 1H,
-vinyl) -
Aromatic signals: ~7.6–7.9 ppm (m, 3H).
-
6.6 ppm (d, J = 16.0 Hz, 1H,
-
Purity: >98% by HPLC (254 nm).
Module B: The "Switchboard" Strategy (Regioselective Coupling)
This is the core application for drug development. The 2,4-dibromo substitution pattern allows for sequential functionalization.
Expert Insight: Predicting Regioselectivity
In a Suzuki-Miyaura coupling, which bromine reacts first?
-
Sterics: The C2-bromine is ortho to the bulky acrylic acid tail. The C4-bromine is relatively unhindered.
-
Coordination: The alkene of the acrylic acid can coordinate to Palladium, potentially creating a "saturated" complex near the C2 position, slowing down oxidative addition at that site.[2]
Workflow Visualization
Caption: Regioselective logic flow. The C4 position is kinetically favored due to lower steric hindrance compared to the C2 position flanked by the acrylate tail.
Protocol: Site-Selective Suzuki Coupling (C4-Arylation)
Note: It is highly recommended to convert the acid to the methyl ester (using MeOH/H₂SO₄) prior to coupling to prevent catalyst poisoning by the free carboxylate.
-
Reagents:
-
Substrate: Methyl 3-(2,4-dibromophenyl)acrylate (1.0 equiv).
-
Boronic Acid: Phenylboronic acid (1.05 equiv).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%).
-
Base: Na₂CO₃ (2.0 equiv, aqueous 2M).
-
Solvent: Toluene/Ethanol (4:1).
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine substrate, boronic acid, and catalyst in the reaction vessel under inert atmosphere.[3]
-
Add base and heat to 80 °C .
-
Critical Checkpoint: Monitor by TLC every 30 minutes. Stop immediately upon consumption of starting material to prevent double-coupling at the C2 position.
-
-
Outcome: The product will be the 4-phenyl-2-bromo derivative. The remaining C2-bromo handle is now available for a second, harsher coupling (e.g., using Buchwald-Hartwig amination) to create high-complexity scaffolds.
Module C: Biological Applications[3][6][12][13]
The 2,4-dibromocinnamic acid scaffold is not just a building block; it is a bioactive pharmacophore in its own right.
Antimicrobial Potency
Halogenated cinnamic acids disrupt bacterial cell membranes and inhibit ATPase activity. The 2,4-dibromo motif increases lipophilicity (logP), enhancing penetration into Mycobacterial cell walls (Anti-TB activity).
-
Application: Use as a fragment in fragment-based drug discovery (FBDD) targeting M. tuberculosis.
Anticancer (Histone Deacetylase Inhibition)
Cinnamic hydroxamic acids are classic HDAC inhibitors (e.g., Panobinostat).
-
Workflow:
-
Start with 3-(2,4-dibromophenyl)acrylic acid.[4]
-
Perform C4-Suzuki coupling to extend the chain (cap group).
-
Convert the acrylic acid to a hydroxamic acid (NH₂OH, KOH).
-
Result: A novel HDAC inhibitor with a halogenated core for improved metabolic stability.
-
References
-
Knoevenagel Condensation (General Protocol)
-
Regioselectivity in Dibromoarenes
-
Organic Chemistry Portal.[1] Suzuki Coupling - Mechanism and Regioselectivity.
-
-
Biological Activity of Cinnamic Acids
-
Ruiz-Caro, P., et al. (2023).[7] Uncovering the Biological Applications of Cinnamic Acid Derivatives. Bentham Science.
- BenchChem.
-
-
Physical Data & Safety
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- 4. 1214790-77-8|3-(2,4-Dibromophenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 5. 3-(4-Bromophenyl)acrylic acid | 1200-07-3 [sigmaaldrich.com]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.cn]
- 7. mdpi.com [mdpi.com]
- 8. 1200-07-3|3-(4-Bromophenyl)acrylic acid|BLD Pharm [bldpharm.com]
Introduction: The Strategic Importance of 3-(2,4-Dibromophenyl)acrylic Acid Amides
An Application Guide for the Synthesis of Amide Derivatives from 3-(2,4-Dibromophenyl)acrylic Acid
In the landscape of modern drug discovery and medicinal chemistry, the cinnamic acid scaffold is a privileged structure, serving as the foundation for a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities.[3] The specific starting material, 3-(2,4-Dibromophenyl)acrylic acid, offers a unique combination of features: an α,β-unsaturated carbonyl system prone to Michael addition, a carboxylic acid handle for derivatization, and a di-brominated phenyl ring. The bromine atoms significantly alter the electronic properties of the molecule and provide potential vectors for further cross-coupling reactions, making it a highly versatile building block.[4] The introduction of bromine into a molecular structure can enhance therapeutic activity and favorably influence the metabolic profile of a drug.[4]
The conversion of the carboxylic acid moiety into a diverse library of amides is a critical step in exploring the structure-activity relationship (SAR) of this scaffold. Amide bonds are fundamental in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets.[5][6] Amide derivatives of cinnamic acids have shown promise as potent inhibitors and antibacterial agents.[7][8]
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of amide derivatives from 3-(2,4-Dibromophenyl)acrylic acid. It moves beyond simple procedural lists to explain the underlying chemical principles, offering robust, field-proven protocols designed for reproducibility and scalability.
Pillar 1: The Chemical Rationale of Amide Bond Formation
A direct reaction between a carboxylic acid and an amine is generally inefficient for amide synthesis. The acidic proton of the carboxylic acid rapidly reacts with the basic amine to form a stable ammonium carboxylate salt, which passivates the amine's nucleophilicity.[9][10] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[9][11]
Key Activation Strategies
-
Conversion to Acyl Chlorides: This is a classic and highly effective method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a highly electrophilic acyl chloride.[12] This intermediate readily reacts with primary or secondary amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[9][11] This subsequent step is frequently referred to as the Schotten-Baumann reaction.[9]
-
Carbodiimide-Mediated Coupling: Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are among the most common and versatile coupling reagents.[10] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] A significant advantage of EDC is that its urea byproduct is water-soluble, greatly simplifying purification during the aqueous work-up phase.[13]
-
The Role of Additives (HOBt): While the O-acylisourea intermediate is reactive, it can undergo an intramolecular rearrangement to a stable N-acylurea, a common side product that terminates the desired reaction pathway.[13] To prevent this and enhance reaction efficiency, especially with less nucleophilic amines, an additive like 1-Hydroxybenzotriazole (HOBt) is used.[14] HOBt rapidly intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is still highly reactive towards the amine but is stable against rearrangement and less prone to racemization at adjacent chiral centers.[9][13]
Pillar 2: Validated Experimental Protocols
The following protocols are presented as self-validating systems. Each includes checkpoints, such as Thin-Layer Chromatography (TLC) monitoring, to ensure reaction completion before proceeding, thereby preventing unnecessary downstream purification challenges.
General Workflow for Amide Synthesis
The overall process, from starting material to the final purified product, follows a logical sequence of activation, coupling, work-up, and purification.
Caption: General experimental workflow for amide synthesis.
Method 1: Synthesis via Acyl Chloride Intermediate
This two-step method is robust and often provides high yields. It is particularly useful for less reactive amines as the acyl chloride intermediate is highly electrophilic.
Step 1a: Preparation of 3-(2,4-Dibromophenyl)acryloyl chloride
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The system should be under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with a drying tube.
-
Reagents: To the flask, add 3-(2,4-Dibromophenyl)acrylic acid (1.0 eq). Suspend it in a minimal amount of anhydrous dichloromethane (DCM).
-
Reaction: Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature.[12][15]
-
Heating: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(2,4-Dibromophenyl)acryloyl chloride, often an oil or low-melting solid, is typically used in the next step without further purification.
Step 1b: Amide Coupling
-
Setup: In a separate flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.1-1.2 eq) in anhydrous DCM.[9]
-
Cooling: Cool the amine solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the acyl chloride.
-
Addition: Dissolve the crude acyl chloride from Step 1a in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the amine starting material.[16]
-
Procedure: Proceed to the General Work-up and Purification Protocol .
Method 2: One-Pot Synthesis via EDC/HOBt Coupling
This method is highly favored for its operational simplicity and mild reaction conditions, making it suitable for sensitive substrates.[17]
-
Setup: To a round-bottom flask containing a magnetic stir bar, add 3-(2,4-Dibromophenyl)acrylic acid (1.0 eq), the desired amine (1.0-1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.1 eq).[16]
-
Solvent: Dissolve the components in an anhydrous aprotic solvent. N,N-Dimethylformamide (DMF) is an excellent choice for its high polarity, though DCM or Tetrahydrofuran (THF) can also be used.[1][18]
-
Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).[9][18]
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Activation: Slowly add solid 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1-1.3 eq) portion-wise to the reaction mixture.[16]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours.[14][16]
-
Monitoring: Monitor the reaction's progress by TLC until the starting carboxylic acid is consumed.
-
Procedure: Proceed to the General Work-up and Purification Protocol .
General Work-up and Purification Protocol
-
Quenching & Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Sequentially wash the organic layer with a mild acid (e.g., 0.1-1.0 M HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally, brine.[13][16] The acid wash removes unreacted amine and base (DIPEA/Et₃N), while the bicarbonate wash removes unreacted carboxylic acid and HOBt.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude amide is typically purified by flash column chromatography on silica gel.[19][20] A gradient elution system, often starting with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity, is effective for separating the product from non-polar impurities.[1][14] For highly crystalline products, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective alternative.[21]
Pillar 3: Data Presentation & Chemical Schemes
Quantitative Data Summary
The following tables provide typical stoichiometries and conditions for the described protocols. These should be optimized for each specific amine substrate.
Table 1: Reagent Stoichiometry for Method 1 (Acyl Chloride)
| Step | Reagent | Equivalents (eq) | Role |
|---|---|---|---|
| 1a | 3-(2,4-Dibromophenyl)acrylic acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Activating Agent | |
| 1b | Crude Acyl Chloride | ~1.0 | Electrophile |
| Amine (R¹R²NH) | 1.0 | Nucleophile |
| | Triethylamine (Et₃N) | 1.1 - 1.2 | HCl Scavenger |
Table 2: Reagent Stoichiometry for Method 2 (EDC/HOBt Coupling)
| Reagent | Equivalents (eq) | Role |
|---|---|---|
| 3-(2,4-Dibromophenyl)acrylic acid | 1.0 | Starting Material |
| Amine (R¹R²NH) | 1.0 - 1.1 | Nucleophile |
| EDC·HCl | 1.1 - 1.3 | Coupling Reagent |
| HOBt | 1.1 | Additive/Catalyst |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic Base |
Chemical Reaction Diagram
The diagram below illustrates the two primary pathways for the synthesis of the target amide derivatives.
Caption: Synthetic pathways to amide derivatives.
Characterization and Validation
Confirmation of the final product's identity and purity is paramount. A combination of the following spectroscopic techniques should be employed:
-
¹H and ¹³C NMR: Provides detailed structural information, confirming the presence of all expected proton and carbon environments, including the characteristic amide N-H signal (for primary/secondary amides), vinyl protons, and the aromatic substitution pattern.[22]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Look for a strong C=O stretching vibration for the amide carbonyl (typically ~1640-1680 cm⁻¹) and an N-H stretch (~3200-3400 cm⁻¹) for secondary amides.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing validation of the elemental composition.[23]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be employed for a quantitative assessment of purity.[24]
By adhering to these detailed protocols and understanding the chemical principles behind them, researchers can confidently and efficiently synthesize a diverse range of 3-(2,4-Dibromophenyl)acrylic acid amide derivatives for further investigation in drug discovery and development programs.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.[Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Amide synthesis by acylation. Organic Chemistry Portal.[Link]
-
OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.[Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. National Center for Biotechnology Information.[Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.[Link]
-
Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science.[Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]
-
What is the best technique for amide purification? ResearchGate.[Link]
-
Cinnamic amide derivatives and their interactions. ResearchGate.[Link]
-
How should I purify a complex, polar, amide reaction mixture? Biotage.[Link]
-
Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research.[Link]
-
How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap.[Link]
-
Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. PubMed.[Link]
-
Synthesis and antibacterial activity of amide derivatives from acrylopimaric acid. Springer.[Link]
-
Exploring Structural and Spectroscopic Properties of Secondary Amide Derivatives Bearing Bulky and Hydrophilic Substituents. ResearchGate.[Link]
-
Design, synthesis, and discovery of cinnamoyl amide derivatives as potent NagZ inhibitors with antibacterial activity. University of Namur Research Portal.[Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. National Center for Biotechnology Information.[Link]
-
Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography. Revista Colombiana de Química.[Link]
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- 5. growingscience.com [growingscience.com]
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- 9. Lab Reporter [fishersci.it]
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- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
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Application Notes & Protocols: Strategic Functionalization of 3-(2,4-Dibromophenyl)acrylic acid via Palladium-Catalyzed Cross-Coupling
Abstract
This guide provides detailed application notes and experimental protocols for the strategic, site-selective functionalization of 3-(2,4-Dibromophenyl)acrylic acid. This molecule represents a highly versatile trifunctional building block, offering opportunities for sequential, palladium-catalyzed cross-coupling reactions at two distinct C(sp²)–Br bonds and potential modifications at the acrylic acid moiety. We present field-tested protocols for Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination reactions. The core of this work focuses on leveraging the inherent reactivity differences between the C4-Br and the sterically hindered C2-Br positions to achieve controlled mono- and di-functionalization, a critical capability for constructing complex molecular architectures in pharmaceutical and materials science research.
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of drug discovery and materials science, the ability to construct complex molecular scaffolds with precision is paramount. 3-(2,4-Dibromophenyl)acrylic acid is a valuable starting material, possessing three distinct reactive sites: an electron-deficient alkene, and two aryl bromides with different steric and electronic environments. The bromine at the 4-position is sterically more accessible and is generally more reactive in standard palladium-catalyzed cross-coupling reactions than the sterically encumbered bromine at the 2-position. This differential reactivity allows for a stepwise and selective functionalization strategy, enabling the synthesis of diverse and unsymmetrically substituted derivatives.
This document serves as a practical guide for researchers, explaining the causality behind experimental choices and providing robust, validated protocols for four major classes of cross-coupling reactions.
Foundational Principles: The Palladium Catalytic Cycle & Chemoselectivity
All protocols described herein are based on the fundamental palladium(0)/palladium(II) catalytic cycle.[1][2] The cycle universally consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-Br) bond, forming a Pd(II) intermediate. This is often the rate-determining and selectivity-determining step.
-
Transmetalation (for Suzuki, Sonogashira) or Olefin Coordination/Insertion (for Heck): The second coupling partner is introduced to the palladium center.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][2]
Our strategy hinges on chemoselectivity , exploiting the faster rate of oxidative addition at the less sterically hindered C4-Br bond to achieve mono-functionalization under controlled conditions. More forcing conditions or modified catalyst systems are then required to engage the C2-Br bond.
Diagram: The General Palladium Cross-Coupling Cycle
Caption: General Pd(0)/Pd(II) catalytic cycle.
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[3][4] Its tolerance of a wide range of functional groups, including the carboxylic acid on our substrate, makes it a primary choice for diversification.
Expertise & Causality:
To achieve mono-arylation at the C4 position, we use a standard, efficient catalyst system like Pd(PPh₃)₄. The tetrakis(triphenylphosphine)palladium(0) catalyst provides a good balance of activity and steric bulk to favor reaction at the more accessible C4-Br bond. A weak inorganic base like potassium carbonate (K₂CO₃) is sufficient to activate the boronic acid for transmetalation without promoting side reactions.[4][5] For the subsequent C2-coupling, a more active catalyst system employing a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) may be necessary to facilitate oxidative addition at the sterically hindered position.
Protocol 3.1: Selective Mono-Arylation at C4
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(2,4-Dibromophenyl)acrylic acid (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Acidify the aqueous layer to pH ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary: Suzuki-Miyaura Coupling
| Position | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| C4 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| C4 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90% |
| C2 (on C4-coupled product) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 65-80% |
Application Protocol 2: Heck-Mizoroki Reaction for C(sp²)-C(sp²) Vinylation
The Heck reaction couples the aryl bromide with an alkene, such as an acrylate or styrene, to form a new, substituted alkene.[6][7] This reaction is highly valuable for extending the conjugated system of the core molecule. The acrylic acid moiety of the substrate itself is generally unreactive under these conditions when coupled with other aryl halides, though care must be taken to avoid polymerization or 1,4-addition side reactions.[8][9]
Expertise & Causality:
The classic Heck conditions involving a palladium(II) precatalyst like Pd(OAc)₂, a phosphine ligand, and an organic base (e.g., triethylamine, Et₃N) are well-suited for this transformation.[6][10] The base is critical not only to neutralize the HBr generated but also to facilitate the regeneration of the Pd(0) catalyst in the final step of the cycle.[11] Again, milder conditions will favor selective reaction at the C4 position.
Protocol 4.1: Selective Heck Vinylation at C4
-
Vessel Preparation: To a sealable pressure tube, add 3-(2,4-Dibromophenyl)acrylic acid (1.0 mmol, 1.0 equiv), the alkene partner (e.g., n-butyl acrylate, 1.5 mmol, 1.5 equiv), and palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%).
-
Ligand Addition: Add triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).
-
Atmosphere Control: Purge the tube with argon or nitrogen.
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) followed by triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube tightly and heat to 100-120 °C for 12-24 hours.
-
Work-up & Purification: Follow the work-up and purification procedure outlined in Protocol 3.1.
Diagram: Heck Reaction Workflow
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium(ii)-catalyzed cross-coupling of simple alkenes with acrylates: a direct approach to 1,3-dienes through C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
esterification of 3-(2,4-Dibromophenyl)acrylic acid synthesis procedure
Abstract & Scope
This application note details optimized protocols for the synthesis of alkyl esters (specifically methyl/ethyl) of 3-(2,4-dibromophenyl)acrylic acid (CAS: 1214790-77-8). This substrate serves as a critical building block in the synthesis of heterocyclic pharmaceuticals and advanced agrochemicals.[1]
Due to the electron-withdrawing nature and steric bulk of the 2,4-dibromo substitution pattern, standard equilibrium-driven esterifications can exhibit sluggish kinetics. This guide presents two validated methodologies:
-
Method A (Primary): Acid Chloride Activation (High Yield, Kinetic Control).
-
Method B (Secondary): Acid-Catalyzed Fischer Esterification (Scalable, Cost-Effective).[1]
Chemical Context & Substrate Analysis
| Feature | Specification | Implication for Synthesis |
| Substrate | 3-(2,4-Dibromophenyl)acrylic acid | Solid, likely high melting point (>200°C).[1][2] |
| Sterics | Ortho-Bromine (C2 position) | Creates steric hindrance near the reaction center; may retard nucleophilic attack slightly compared to unsubstituted cinnamic acid.[1] |
| Electronics | 2,4-Dibromo (Inductive withdrawing) | Reduces electron density on the alkene, making the carbonyl carbon slightly more electrophilic, but the conjugated system remains stable. |
| Solubility | Low in water/non-polar solvents | Requires polar organic solvents (THF, DMF) or neat reagents (SOCl₂, MeOH) for effective solubilization. |
Method Selection Guide
The following decision tree aids in selecting the appropriate protocol based on scale and purity requirements.
Figure 1: Decision matrix for selecting the optimal esterification route.
Detailed Protocols
Method A: Acid Chloride Activation (The "Gold Standard")
Rationale: This method irreversibly activates the carboxylic acid, overcoming the steric hindrance of the ortho-bromo group and driving conversion to completion without requiring water removal.
Reagents:
-
Substrate: 3-(2,4-Dibromophenyl)acrylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv)
-
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)
-
Solvent: Methanol or Ethanol (Excess, as nucleophile/solvent)
-
Inert Solvent (Optional): Dichloromethane (DCM) or Toluene
Step-by-Step Protocol:
-
Activation:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 3-(2,4-dibromophenyl)acrylic acid (10 mmol) in anhydrous DCM (20 mL) or Toluene.
-
Note: If the substrate is insoluble, the reaction will proceed as a suspension initially.
-
Add catalytic DMF (2 drops).[1] This forms the Vilsmeier-Haack-like active intermediate, significantly accelerating SOCl₂ reaction.[1]
-
Add Thionyl Chloride (30 mmol) dropwise at room temperature.
-
Critical Process Parameter (CPP): Heat to reflux (approx. 40-50°C for DCM, 80°C for Toluene) for 2-3 hours. The solution should become clear, indicating the formation of the acid chloride.
-
-
Evaporation (Crucial Step):
-
Esterification:
-
Redissolve the crude yellow oil/solid (Acid Chloride) in anhydrous DCM (10 mL).
-
Cool to 0°C in an ice bath.[1]
-
Slowly add the alcohol (Methanol or Ethanol, 50 mmol/Excess).
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Workup:
Method B: Fischer Esterification (Scalable/Green)
Rationale: Uses cheaper reagents.[1] Best for large-scale operations where SOCl₂ handling is prohibitive.[1] Requires rigorous water removal to push equilibrium.[1]
Reagents:
-
Substrate: 3-(2,4-Dibromophenyl)acrylic acid (1.0 equiv)
-
Solvent/Reagent: Methanol or Ethanol (Large Excess, ~0.5 M concentration relative to substrate)
-
Catalyst: Concentrated H₂SO₄ (0.1 - 0.5 equiv)[1]
Step-by-Step Protocol:
-
Setup:
-
Reaction:
-
Reflux the mixture (65°C for MeOH, 78°C for EtOH) for 12–24 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The acid spot (baseline/streaking) should disappear, replaced by a high-Rf ester spot.
-
-
Workup:
Analytical Validation (Self-Validating System)
Successful synthesis is confirmed when the following spectral signatures are observed.
Table 1: Expected Analytical Data (Methyl Ester Derivative)
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | Alkene Doublets | ||
| 1H NMR | Ester Singlet | Diagnostic methyl ester peak (Methyl 3-(2,4-dibromophenyl)acrylate).[1] | |
| 1H NMR | Aromatic Region | 2,4-Dibromo substitution pattern (ABC system or similar).[1] | |
| IR | Carbonyl Stretch | ~1715–1725 cm⁻¹ | Shift from Acid (~1690 cm⁻¹) to Ester.[1] |
| Appearance | Physical State | White to Off-White Crystalline Solid | High purity indicator.[1] |
Troubleshooting & Optimization
Issue: Low Conversion (Starting Material Remains)
-
Cause: Steric hindrance of the ortho-bromo group blocking the carbonyl.
-
Solution: Switch to Method A (Acid Chloride).[1] If using Method B, increase catalyst loading to 1.0 equiv or use a higher boiling alcohol/co-solvent (e.g., Toluene/Methanol mix) to increase reflux temperature.
Issue: Isomerization (Cis/Trans Mixtures)
-
Cause: Prolonged exposure to UV light or excessive heat.[1]
-
Solution: Wrap reaction flask in aluminum foil. The trans (E) isomer is thermodynamically favored; recrystallization usually removes trace cis isomer.[1]
Issue: Colored Impurities
-
Cause: Oxidation of the aromatic ring or polymerization of the acrylic tail.
-
Solution: Add a radical inhibitor (e.g., BHT, 10 mg) during the reaction if running at high temperatures for long periods.
Workflow Diagram (Method A)
Figure 2: Sequential workflow for the Acid Chloride activation route.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard text for Fischer Esterification mechanisms).
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Authoritative source for Acid Chloride preparation protocols).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 155290361, 3-(4-(Dibromomethyl)phenyl)acrylic acid. Retrieved from [Link] (Verifying substrate properties).[1]
-
Li, Q., et al. (2013).[1][6] A facile and highly efficient strategy for esterification of poly(meth)acrylic acid. Polymer Chemistry, 4, 2891-2897.[1][6] Retrieved from [Link] (Reference for solvent effects in acrylic acid esterifications).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. prepchem.com [prepchem.com]
- 3. (Z)-Methyl 2-bromomethyl-3-(2-chlorophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(2,4-Dibromophenyl)acrylic Acid
Welcome to the technical support center for the synthesis of 3-(2,4-Dibromophenyl)acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve reaction yields. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the most common synthetic routes.
Introduction to the Synthetic Challenges
The synthesis of 3-(2,4-Dibromophenyl)acrylic acid, a valuable intermediate in pharmaceutical and materials science, presents unique challenges primarily due to the electronic and steric effects of the two bromine substituents on the phenyl ring. The electron-withdrawing nature of the bromine atoms deactivates the aromatic ring, potentially slowing down certain reaction types. Furthermore, the ortho-bromo group can introduce steric hindrance, influencing the approach of reagents to the reaction center. This guide will address these challenges within the context of the three most prevalent synthetic methodologies: the Knoevenagel Condensation, the Perkin Reaction, and the Heck Reaction.
Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
General Questions
Q1: Which synthetic route is best for preparing 3-(2,4-Dibromophenyl)acrylic acid?
A1: The choice of synthetic route depends on the available starting materials, desired scale, and laboratory capabilities.
-
The Knoevenagel Condensation is often a good starting point due to its relatively mild conditions and the use of common reagents like malonic acid.[1][2]
-
The Perkin Reaction is a classic method for cinnamic acid synthesis but typically requires high temperatures.[3][4]
-
The Heck Reaction offers high stereoselectivity for the trans-isomer but requires a palladium catalyst and can be sensitive to reaction conditions.[5][6]
Knoevenagel Condensation Route
The Knoevenagel condensation involves the reaction of 2,4-dibromobenzaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[7]
Caption: Knoevenagel Condensation Workflow
Knoevenagel Condensation: Troubleshooting
Q2: My Knoevenagel condensation with 2,4-dibromobenzaldehyde is giving a very low yield. What are the likely causes?
A2: Low yields in this reaction can often be attributed to several factors:
-
Insufficient Catalyst: A weak base is required to deprotonate the malonic acid without causing self-condensation of the aldehyde.[2] Ensure you are using an adequate amount of a suitable base like piperidine or pyridine.
-
Reaction Time and Temperature: While some Knoevenagel condensations proceed at room temperature, the deactivated nature of 2,4-dibromobenzaldehyde may require heating to achieve a reasonable reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction.[7] Using a Dean-Stark apparatus to azeotropically remove water, especially when using a solvent like toluene, can significantly improve the yield.
-
Incomplete Decarboxylation: The initial product is a dicarboxylic acid intermediate that needs to decarboxylate to form the final product.[8] This step is often facilitated by heating in the presence of pyridine (the Doebner modification).[6]
Q3: I am observing the formation of a significant amount of an unknown byproduct. What could it be?
A3: A common byproduct in Knoevenagel condensations is the Michael addition product, where the enolate of malonic acid adds to the α,β-unsaturated product.[9] This is more prevalent with stronger bases. Using a milder base and carefully controlling the stoichiometry can help minimize this side reaction.
Perkin Reaction Route
The Perkin reaction utilizes the condensation of 2,4-dibromobenzaldehyde with acetic anhydride in the presence of an alkali salt of the acid, such as sodium acetate.[3]
Caption: Perkin Reaction Workflow
Perkin Reaction: Troubleshooting
Q4: The yield of my Perkin reaction is poor, and I'm getting a lot of dark, resinous material. How can I improve this?
A4: The Perkin reaction is notorious for requiring high temperatures, which can lead to side reactions and the formation of polymeric materials.[9] Here are some tips for improvement:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride.[9] Ensure all glassware is oven-dried and use anhydrous sodium acetate.
-
Reactant Purity: Use freshly distilled 2,4-dibromobenzaldehyde to avoid impurities that can promote side reactions.
-
Temperature Control: While high temperatures are necessary, excessive heating can lead to decomposition and resin formation. Maintain a consistent temperature around 180 °C.[9]
-
Microwave Irradiation: Consider using microwave irradiation as an alternative heating method. It has been shown to significantly reduce reaction times and improve yields in Perkin reactions.[10]
Q5: Are there any specific challenges related to the use of 2,4-dibromobenzaldehyde in the Perkin reaction?
A5: Yes, the ortho-bromo substituent can cause steric hindrance, which may slow down the initial condensation step.[11] Additionally, the electron-withdrawing nature of the bromine atoms can make the aldehyde less reactive. To overcome this, you may need to prolong the reaction time or use a more efficient base catalyst.
Heck Reaction Route
The Heck reaction provides a powerful method for the synthesis of 3-(2,4-Dibromophenyl)acrylic acid by coupling a 2,4-dibromoaryl halide with acrylic acid in the presence of a palladium catalyst and a base.[5]
Caption: Heck Reaction Workflow
Heck Reaction: Troubleshooting
Q6: My Heck reaction is not proceeding to completion, and I'm recovering my starting materials. What should I check?
A6: Incomplete conversion in a Heck reaction can be due to several factors:
-
Catalyst Activity: The palladium catalyst can be sensitive to air and moisture. Ensure your catalyst is active and the reaction is performed under an inert atmosphere. The choice of ligand is also crucial, as it affects the stability and activity of the catalyst.[5]
-
Base Selection: The base plays a critical role in regenerating the active catalyst.[12] Triethylamine or potassium carbonate are commonly used. Ensure the base is of high purity and used in sufficient quantity.
-
Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides in the Heck reaction.[5] You may need to use a more active catalyst system or higher reaction temperatures for 2,4-dibromobenzene.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are typically used.[5] The choice of solvent can significantly impact the reaction rate and yield.
Q7: I am getting a mixture of isomers. How can I improve the stereoselectivity?
A7: The Heck reaction is generally known for its high trans selectivity.[6] If you are observing a significant amount of the cis isomer, it could be due to the specific catalyst-ligand combination or reaction conditions. Screening different phosphine ligands or adjusting the reaction temperature may help improve the stereoselectivity.
Purification and Characterization
Q8: I have a crude product that is difficult to purify. What are the best methods for purifying 3-(2,4-Dibromophenyl)acrylic acid?
A8: Recrystallization is the most common method for purifying solid acrylic acids.
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective for recrystallizing cinnamic acid derivatives.[9] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Decolorization: If your product is colored, you can treat the hot solution with a small amount of activated charcoal before filtration to remove colored impurities.
-
Washing: After filtration, wash the crystals with cold water to remove any residual acids or salts.[10]
Q9: What are the key characterization techniques for confirming the structure of 3-(2,4-Dibromophenyl)acrylic acid?
A9:
-
¹H NMR: Look for the characteristic doublets of the vinylic protons with a large coupling constant (typically >15 Hz) indicative of a trans configuration. The aromatic protons will show a specific splitting pattern corresponding to the 2,4-disubstitution.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will appear around 167-173 ppm.
-
FT-IR: Expect strong absorbances for the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹) and the O-H stretch (a broad peak from 2500-3300 cm⁻¹).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Quantitative Data Summary
| Reaction Type | Key Parameters | Typical Yields for Substituted Benzaldehydes | Reference |
| Knoevenagel Condensation | Catalyst, Temperature, Water Removal | Good to excellent | [7] |
| Perkin Reaction | Anhydrous conditions, High Temperature | Moderate to good | [9] |
| Heck Reaction | Catalyst/Ligand, Base, Inert Atmosphere | Good to excellent | [5] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 2,4-Dibromobenzaldehyde with Malonic Acid
Materials:
-
2,4-Dibromobenzaldehyde
-
Malonic acid
-
Pyridine
-
Concentrated Hydrochloric Acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,4-dibromobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (5-10 mL per gram of aldehyde).
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(2,4-Dibromophenyl)acrylic acid.
Protocol 2: Perkin Reaction of 2,4-Dibromobenzaldehyde
Materials:
-
2,4-Dibromobenzaldehyde (freshly distilled)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Sodium carbonate solution
-
Concentrated Hydrochloric Acid
Procedure:
-
In a dry round-bottom flask fitted with a reflux condenser, combine 2,4-dibromobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Heat the mixture in an oil bath to 180 °C and maintain this temperature with vigorous stirring for 4-6 hours.[9]
-
Allow the reaction mixture to cool slightly and then pour it into a beaker of water.
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to hydrolyze any remaining acetic anhydride and dissolve the product as its sodium salt.
-
Filter the solution to remove any resinous byproducts.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 3-(2,4-Dibromophenyl)acrylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.
Protocol 3: Heck Reaction of 2,4-Dibromobenzene with Acrylic Acid
Materials:
-
1,3-Dibromobenzene or 1-bromo-2,4-dichlorobenzene (as a proxy for reactivity)
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) acetate (1-5 mol%), triphenylphosphine (2-10 mol%), and the 2,4-dibromoaryl halide (1.0 eq).
-
Add anhydrous DMF, followed by triethylamine (1.5-2.0 eq) and acrylic acid (1.2-1.5 eq).
-
Heat the reaction mixture to 80-120 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Side reactions and byproduct formation in cinnamic acid synthesis. (2025). Benchchem.
- Mumtazuddin, S., & Sinha, S. K. (n.d.). NOTE Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945–4946.
- The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Compar
- Knoevenagel Condens
- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. (2025). Benchchem.
- Perkin reaction. (n.d.). In Wikipedia.
- Perkin Reaction. (2025). J&K Scientific LLC.
- Malonic acid, benzal-, diethyl ester. (n.d.). In Organic Syntheses.
- Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. (n.d.).
- Intro to Organometallics: The Heck Reaction. (2013, November 18). Odinity.
- Perkin Reaction Mechanism. (n.d.).
- Ying, A.-G., Wu, C.-L., & He, G.-H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
- Knoevenagel Condens
- Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. (n.d.).
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Knoevenagel condens
- Application Notes and Protocols for the Heck Reaction of Methyl 2-Bromo-4-methoxybenzo
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Help with Low Yield Synthesis. (2025, June 8). Reddit.
- Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives and a process for the preparation of polyhalogen-substituted cinnamic acids and cinnamic acid derivatives. (n.d.).
- 21.01.1: Heck Reaction. (2015, March 19). Chemistry LibreTexts.
- Heck reaction of aryl bromide with acrylic acid a. (n.d.).
- 3-(4-Bromophenyl)acrylic acid | 1200-07-3. (n.d.).
- Halogenation of cinnamic acids. (n.d.).
- Side Reactions in Organic Synthesis. (n.d.).
- 2-Benzamido-3-(4-bromophenyl) acrylic acid. (n.d.).
- Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018, August 10). Organic Syntheses.
- Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. (2025, October 14).
- Synthesis of 3-Acrylamidophenylboronic Acid. (2024, July 3). Alfa Chemistry.
- A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (n.d.).
- Synthesis and reaction mechanism of 3-(4-methoxyphenylazo) acrylic acid. (n.d.). Drug Discoveries & Therapeutics.
- Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
- Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applic
- Process for purification of acrylic acid by extraction and distillation. (n.d.).
- Summary of Solutions to Common Problems in Acrylic Resin Production. (n.d.).
- 3-(2,4-Dimethylphenyl)acrylic acid. (n.d.). MilliporeSigma.
- Synthesis, characterization, thermal properties and antimicrobial activity of acrylic copolymers derived from 2,4-dichlorophenyl acrylate. (2025, August 6).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Dibromophenyl Acrylic Acid Aqueous Solubility
Welcome to the Application Support Center. This guide is designed for researchers, medicinal chemists, and assay developers encountering solubility barriers with dibromophenyl acrylic acid (e.g., 3-(3,5-dibromophenyl)acrylic acid) and its derivatives.
Halogenated aromatic weak acids present unique physicochemical challenges in aqueous environments. This guide synthesizes thermodynamic principles, structural chemistry, and formulation strategies to help you rescue your biological assays and in vivo studies.
Physicochemical Profile & Causality
To troubleshoot precipitation, we must first understand the thermodynamic forces driving it. Dibromophenyl acrylic acid is characterized by a stark structural dichotomy: a highly lipophilic, electron-withdrawing dibromophenyl ring coupled with an ionizable, hydrophilic acrylic acid moiety.
Table 1: Quantitative Physicochemical Data & Implications
| Parameter | Estimated Value | Scientific Implication |
| Molecular Weight | ~306 g/mol | Small molecule, but heavy halogen atoms increase molecular density and reduce solvation efficiency. |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; strong thermodynamic drive to partition out of aqueous phases and aggregate. |
| pKa (Carboxylic Acid) | ~4.5 | Weak acid; predominantly unionized at acidic pH, but >99% ionized at physiological pH (7.4). |
| Intrinsic Solubility (pH 3.0) | < 1 µg/mL | Extreme precipitation risk in acidic environments (e.g., gastric fluid simulations or unbuffered water). |
| Aqueous Solubility (pH 7.4) | 10 – 50 µg/mL | Improved by ionization, but absolute solubility remains limited by the hydrophobic dibromophenyl bulk. |
Frequently Asked Questions (FAQs)
Q1: I diluted my 10 mM DMSO stock of dibromophenyl acrylic acid directly into PBS (pH 7.4), and it immediately turned cloudy. Why did this happen, and how do I fix it? A1: You are observing a classic "solvent crash." While the compound is highly soluble in organic solvents like DMSO, its aqueous solubility is inherently low. When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the abrupt change in solvent polarity causes the hydrophobic molecules to aggregate and precipitate before they can properly disperse 1. Resolution: Never dilute a high-concentration DMSO stock directly into your final aqueous buffer. Instead, utilize the "Step-Down" method (see Protocol 1), performing initial serial dilutions in 100% DMSO before adding to the buffer 2.
Q2: Does adjusting the assay buffer pH solve the solubility issue entirely? A2: No. The acrylic acid moiety has a pKa of approximately 4.5. At a physiological pH of 7.4, the carboxylic acid is deprotonated and exists as a more soluble carboxylate anion. However, the massive hydrophobic bulk of the two bromine atoms (which push the LogP near 4.0) still dominates the molecule's physicochemical profile. While pH adjustment is necessary, it is rarely sufficient on its own for high-concentration assays, necessitating the use of co-solvents or complexing agents like cyclodextrins 3.
Q3: Can we structurally modify the compound to improve aqueous solubility without losing its biological activity? A3: Yes. A classical approach is adding polar heteroatoms, but this often disrupts target protein binding. A more sophisticated medicinal chemistry strategy is the disruption of molecular planarity and symmetry 4. Dibromophenyl acrylic acid is a relatively flat, rigid molecule, which promotes tight crystal packing and high lattice energy. By introducing a small steric hindrance (such as an alpha-methyl group on the acrylic chain), you can force the molecule out of planarity. This lowers the crystal packing energy, significantly improving thermodynamic aqueous solubility without necessarily decreasing the compound's overall hydrophobicity 4.
Experimental Workflows & Troubleshooting Guide
Figure 1: Decision tree for troubleshooting dibromophenyl acrylic acid precipitation in aqueous assays.
Protocol 1: The "Step-Down" DMSO Dilution Method
Objective: Prevent the "solvent crash" that occurs when high-concentration DMSO stocks are introduced directly to aqueous buffers.
-
Prepare Master Stock: Dissolve dibromophenyl acrylic acid powder in 100% anhydrous DMSO to a concentration of 10 mM.
-
Self-Validation: Inspect the vial against a strong light source. The solution must be completely optically clear. Any turbidity indicates incomplete solvation.
-
-
Intermediate Serial Dilution: Never dilute directly into the final aqueous buffer. Instead, perform serial dilutions in 100% DMSO to reach 100x of your final desired assay concentration 2.
-
Pre-warm Buffer: Warm the aqueous assay buffer (e.g., PBS, pH 7.4) to 37°C.
-
Causality: Higher temperatures increase the kinetic solubility limit during the critical mixing phase.
-
-
Vortex-Assisted Addition: While vigorously vortexing the pre-warmed buffer, add the intermediate DMSO stock dropwise 1.
-
Causality: Vigorous mechanical mixing prevents localized high concentrations of the compound, ensuring rapid dispersion before the hydrophobic molecules can aggregate.
-
-
Final Verification: Centrifuge the final solution at 10,000 x g for 5 minutes.
-
Self-Validation: Carefully inspect the bottom of the tube. If a white micro-pellet forms, the compound has exceeded its kinetic solubility limit and crashed out.
-
Protocol 2: Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: Achieve high-concentration aqueous solutions for in vivo dosing or high-throughput screening without exceeding 1% DMSO.
-
Prepare Excipient Solution: Dissolve HP-β-CD in pure water or PBS to a final concentration of 10% (w/v).
-
Kneading/Mixing: Add the required mass of dibromophenyl acrylic acid directly to the cyclodextrin solution.
-
Sonication: Sonicate the suspension in a water bath at 40°C for 30 minutes.
-
Causality: The thermal energy and cavitation force the hydrophobic dibromophenyl ring into the lipophilic inner cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility 3.
-
-
Equilibration: Allow the solution to equilibrate at room temperature for 24 hours on an orbital shaker to ensure thermodynamic equilibrium.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.
-
Self-Validation: Measure the final concentration via HPLC-UV to confirm the exact amount of compound successfully complexed, as nominal concentrations are unreliable post-filtration.
-
References
-
3Techniques for solubility enhancement of Hydrophobic drugs: A Review . Journal of Advanced Pharmacy Education and Research.
-
[[1]]() Troubleshooting Guide: Addressing ML095 Precipitation in Experimental Buffers . Benchchem.
-
4Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry . Journal of Medicinal Chemistry (ACS Publications) / SciSpace.
-
2FAQs on Inhibitor Preparation . Sigma-Aldrich.
Sources
Technical Support Center: Purification of 3-(2,4-Dibromophenyl)acrylic acid
Welcome to the Technical Support Center for the purification of 3-(2,4-Dibromophenyl)acrylic acid (also known as 2,4-dibromocinnamic acid). This guide is specifically engineered for researchers, analytical chemists, and drug development professionals. Because of the unique steric and electronic properties imparted by the di-bromo substitution on the phenyl ring, standard cinnamic acid purification protocols often fail or result in poor yields.
This center provides a self-validating framework to troubleshoot, optimize, and execute high-yield recrystallization workflows.
Solvent Selection Matrix
The presence of two heavy, electron-withdrawing bromine atoms significantly increases the lipophilicity of the phenyl ring while lowering the pKa of the carboxylic acid group[1]. Consequently, single-solvent systems often struggle to provide the steep solubility curve required for efficient crystallization. Below is a quantitative and qualitative comparison of viable solvent systems.
| Solvent System | Solvating Power (Hot) | Anti-Solvent Power (Cold) | Risk of "Oiling Out" | Recommended Use Case |
| Ethanol / Water | High (Ethanol) | High (Water) | Moderate | Standard Protocol. Best balance of yield and purity for routine synthesis[2]. |
| Methanol / Water | Very High (Methanol) | High (Water) | High | Highly contaminated samples requiring a steeper thermodynamic solubility curve. |
| Glacial Acetic Acid | Excellent | N/A (Single Solvent) | Low | Highly halogenated derivatives that exhibit stubborn emulsions in alcohols. |
| Toluene / Hexane | Moderate (Toluene) | High (Hexane) | Very High | Extremely lipophilic impurities where aqueous systems fail to separate byproducts. |
Troubleshooting Guides & FAQs
Q1: Why is my product "oiling out" (forming a syrup or emulsion) instead of forming solid crystals upon cooling? A: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the solution causes the 3-(2,4-Dibromophenyl)acrylic acid to separate into a secondary, solute-rich liquid phase rather than integrating into a rigid crystal lattice[3]. Because the di-bromo substitutions make the molecule highly hydrophobic, rapid cooling or an excess of water (anti-solvent) forces the compound out of solution before it can overcome the nucleation energy barrier[4].
-
The Fix: Reheat the mixture until the oil dissolves back into a single phase. Add a small volume of the "good" solvent (ethanol) to shift the thermodynamic equilibrium away from the miscibility gap, and cool the flask much more slowly[3].
Q2: The solution has cooled to room temperature, but no crystals have formed. What is preventing crystallization? A: Your solution is trapped in a metastable supersaturated state. While the concentration of the solute exceeds its solubility limit at room temperature, the system lacks the thermodynamic push (activation energy) to form an initial crystal lattice[5].
-
The Fix: You must provide a nucleation site. Scratch the inside of the glass flask vigorously with a glass stirring rod to create micro-abrasions, or introduce a microscopic "seed crystal" of pure 3-(2,4-Dibromophenyl)acrylic acid to bypass the nucleation energy barrier[4].
Q3: How do the bromine substitutions dictate my choice of solvent compared to unsubstituted trans-cinnamic acid? A: Unsubstituted cinnamic acid has a pKa of ~4.4 and moderate polarity. The addition of two bromine atoms at the ortho and para positions exerts a strong electron-withdrawing effect, lowering the pKa (increasing acidity) and drastically increasing the hydrophobicity of the molecule[1]. Therefore, while standard cinnamic acid might tolerate higher water ratios during mixed-solvent crystallization, 3-(2,4-Dibromophenyl)acrylic acid requires a higher ratio of organic solvent (ethanol) to remain dissolved at boiling temperatures[2].
Standard Operating Procedure (SOP): Ethanol/Water Mixed-Solvent Recrystallization
This protocol utilizes a self-validating visual feedback loop to ensure the thermodynamic state of the solution is perfectly calibrated for crystallization.
Step 1: Primary Dissolution
-
Transfer the crude 3-(2,4-Dibromophenyl)acrylic acid into an appropriately sized Erlenmeyer flask.
-
Add a minimum volume of boiling ethanol (approximately 3-4 mL per gram of crude product) while keeping the flask on a hot plate. Swirl continuously until the solid is completely dissolved[2].
Step 2: Saturation Boundary Identification
-
Maintain the solution at a gentle boil.
-
Using a Pasteur pipette, add hot distilled water (the anti-solvent) dropwise.
-
Stop adding water the exact moment the solution becomes faintly cloudy. Causality: This cloudiness is the visual validation that the solution has reached its exact saturation point at the boiling temperature[2].
Step 3: Clarification & Lattice Preparation
-
Add 1 to 3 drops of hot ethanol back into the cloudy solution just until the cloudiness dissipates and the solution is perfectly clear again[2].
-
Remove the flask from the heat source.
Step 4: Controlled Nucleation & Cooling
-
Allow the flask to cool slowly to room temperature undisturbed. Causality: Slow cooling allows solute molecules to arrange themselves selectively into a highly ordered, pure crystal lattice, excluding impurities[3].
-
Once at room temperature, submerge the flask in an ice-water bath for 15 minutes to maximize the thermodynamic yield.
Step 5: Isolation
-
Isolate the newly formed crystals using vacuum filtration via a Büchner funnel.
-
Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water mixture to flush away residual mother liquor containing impurities.
Mechanistic Workflow Diagram
The following decision tree illustrates the logical workflow and troubleshooting pathways for the mixed-solvent recrystallization process.
Workflow and troubleshooting pathways for mixed-solvent recrystallization.
References
-
3.3F: Mixed Solvents - Chemistry LibreTexts. Available at: [Link]
-
Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]
-
An In-Line Study of Oiling Out and Crystallization - ResearchGate. Available at: [Link]
-
Simulation and mechanism for the Ultrasound-Assisted Oiling-Out Process - PMC / NIH. Available at:[Link]
Sources
- 1. A B-Dibromocinnamic acid (708-81-6) for sale [vulcanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Simulation and mechanism for the Ultrasound-Assisted Oiling-Out Process: A case study using Fructose-1,6-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Polymerization in Acrylic Acid Derivative Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals, synthetic chemists, and process engineers with field-proven troubleshooting protocols. Acrylic acid and its derivatives are highly reactive monomers; their highly exergonic oligomerization can easily lead to runaway polymerization, equipment fouling, and severe safety hazards[1].
This center focuses on the fundamental causality behind polymerization events, offering self-validating protocols to ensure the integrity of your synthetic workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why did my acrylic acid monomer polymerize during storage despite containing 200 ppm MEHQ? Cause & Causality: Hydroquinone monomethyl ether (MEHQ) is not a direct alkyl radical scavenger. It relies on a secondary mechanism where it intercepts peroxyl radicals. Therefore, MEHQ fundamentally requires a continuous blanket of 5–21% oxygen to function effectively[1][2]. If you stored the monomer under a strict inert atmosphere (like pure nitrogen or argon) to prevent oxidation, the initial carbon-centered alkyl radicals could not convert to peroxyl radicals. This renders the MEHQ useless, leading to unchecked radical propagation[2][3]. Solution: Always maintain an air or lean-oxygen blanket over MEHQ-inhibited acrylic acid[3].
Q2: How do I safely thaw Glacial Acrylic Acid (GAA) that froze during winter transport? Cause & Causality: Glacial Acrylic Acid (GAA) has a relatively high freezing point of 13°C (55°F)[3]. When GAA crystallizes, the solid matrix physically excludes both the MEHQ inhibitor and dissolved oxygen, leaving the solid phase completely unprotected[2][3]. If you apply localized high heat (e.g., steam bands or electric heaters >45°C), the uninhibited solid melts and immediately undergoes a runaway exothermic polymerization (heat of polymerization ~77 kJ/mol)[3][4]. Solution: Use a tempered water bath strictly between 35°C and 45°C and maintain constant agitation to redistribute the MEHQ and oxygen into the melting liquid[2][3].
Q3: Why do we switch from MEHQ to Phenothiazine (PTZ) or TEMPO during vacuum distillation? Cause & Causality: Vacuum distillation fundamentally strips oxygen from the system to lower the boiling point. Because MEHQ requires oxygen to trap radicals, it fails under vacuum conditions[1][2]. Phenothiazine (PTZ) and 4-hydroxy-TEMPO (4-HT), however, operate via anaerobic mechanisms. PTZ efficiently traps carbon-centered alkyl radicals directly, while TEMPO acts as a reversible radical trapping agent, making them the standard stabilizers for high-temperature, low-O₂ purification steps[1][5][6].
Part 2: Quantitative Data: Inhibitor Selection Matrix
To optimize your synthesis, select the appropriate inhibitor based on the thermodynamic and atmospheric conditions of your specific process step.
| Inhibitor | Primary Trapping Mechanism | Oxygen Requirement | Thermal Stability | Typical Concentration |
| MEHQ | Traps peroxyl radicals | 5–21% O₂ Blanket | Stable < 60°C | 200 ± 20 ppm |
| PTZ | Traps alkyl radicals directly | Anaerobic | High (Distillation) | 0.1% (1000 ppm) |
| 4-HT (TEMPO) | Reversible radical trapping | Anaerobic | High (Distillation) | 500 – 2000 ppm |
| HQ | Traps peroxyl radicals | Low O₂ acceptable | Moderate | 0.1% (1000 ppm) |
Part 3: Experimental Workflows & Self-Validating Protocols
Logical Flow of Radical Trapping
Understanding the environmental dependency of your inhibitor is critical before initiating any heating or purification steps.
Logical flow of radical trapping mechanisms by MEHQ and PTZ based on oxygen availability.
Protocol A: Safe Vacuum Distillation of Acrylic Acid Derivatives
Distillation is the most common failure point for polymerization due to the combination of high heat and low oxygen.
-
Apparatus Preparation: Ensure the distillation apparatus is strictly free of polyvalent metals (unalloyed steel, copper, brass), as their hydrolytic reactions induce polymerization[2]. Use only glass, stainless steel, or PTFE-lined equipment[2].
-
Inhibitor Swap (Pot): Since vacuum removes O₂, supplement the crude feed with an anaerobic inhibitor. Add 0.1% Phenothiazine (PTZ) or 500–2000 ppm 4-hydroxy-TEMPO directly to the distillation pot[2][6].
-
Thermal Control: Maintain the distillation pot temperature below 60°C by pulling a deep vacuum (e.g., 10–150 mm Hg). Polymerization velocity increases exponentially above 60–70°C[7].
-
Vapor Phase Protection: Because heavy inhibitors like PTZ remain in the boiling pot, the vapor phase and condenser are unprotected. Continuously spray a dilute solution of MEHQ into the condenser to protect the condensing distillate[7].
-
Validation Check: Analyze the final distillate via Gas Chromatography (GC)[2]. The presence of <10 APHA color and absolute absence of turbidity confirms a successful, polymer-free distillation[3].
Protocol B: Emergency "Shortstop" Restabilization (Runaway Exotherm)
If a runaway polymerization begins, poor heat dissipation can lead to explosive thermal runaway[8].
Step-by-step safety workflow for thawing frozen Glacial Acrylic Acid (GAA).
-
Detection: Monitor reaction/storage vessels. A temperature rise of >10°C in one hour, or an absolute temperature reaching 45°C, indicates incipient polymerization[4].
-
Activation: Immediately halt any external heating and activate emergency cooling systems (ice bath, cooling coils)[8].
-
Chemical Quenching (Shortstop): Inject a highly concentrated solution of Phenothiazine (PTZ) dissolved in an inert, non-viscous solvent (such as N-methylpyrrolidone or tripropylene glycol) directly into the vessel[4].
-
Rapid Dispersion: Use gas injection (preferably air) or circulation pumps to rapidly disperse the PTZ throughout the monomer before the exotherm vaporizes the liquid[4].
-
Validation Check: A sustained temperature drop below 35°C within 15 minutes of PTZ injection confirms successful restabilization and radical termination.
References
1.8 2.5 3.4 4. 1 5.7 6.3 7.2 8.6
Sources
- 1. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 2. Acrylic acid (HSG 104, 1997) [inchem.org]
- 3. gantrade.com [gantrade.com]
- 4. scribd.com [scribd.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. EP2197827B1 - Method of inhibiting polymerization and fouling in acrylic acid and acrylate processes - Google Patents [patents.google.com]
- 7. US3674651A - Polymerization inhibition of acrylic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction temperature for Knoevenagel condensation of benzaldehydes
Topic: Optimizing Reaction Temperature for Benzaldehyde Substrates
Core Concept: The Thermodynamic & Kinetic Balance
User Question: Why is temperature control critical in Knoevenagel condensation? Can't I just reflux everything to ensure completion?
Technical Support Response: Temperature in Knoevenagel condensation is not merely a switch to "speed up" the reaction; it is a selector between product formation and side-reaction pathways .
The reaction proceeds in two distinct stages:[1][2]
-
Aldol-like Addition (Kinetic): The deprotonated active methylene attacks the benzaldehyde carbonyl. This is generally exothermic and reversible.
-
Dehydration (Thermodynamic): The elimination of water to form the
-unsaturated product.[1] This step is often endothermic and entropy-driven.
The Temperature Dilemma:
-
Too Low: The dehydration step (
) becomes the rate-limiting bottleneck. The intermediate aldol adduct may revert to starting materials (retro-aldol) rather than eliminating water. -
Too High: Promotes Michael addition (where the active methylene attacks the product) and oligomerization , leading to "tarry" impurities that are difficult to purify.
Interactive Troubleshooting Guide (Q&A)
Issue A: Low Conversion / Starting Material Remains
Q: I am running a reaction between 4-methoxybenzaldehyde and malononitrile in ethanol at room temperature (RT). After 24 hours, TLC shows mostly starting material. Why?
A: This is a classic electronic deactivation issue requiring thermal activation.
-
Root Cause: The methoxy group (
) is an Electron-Donating Group (EDG). It increases electron density at the carbonyl carbon, making it less electrophilic and resistant to nucleophilic attack. -
Solution:
-
Increase Temperature: Raise to reflux (
in ethanol). The activation energy barrier for EDG-substituted benzaldehydes is significantly higher than for neutral or Electron-Withdrawing Group (EWG) substrates. -
Switch Solvent: If ethanol reflux is insufficient, switch to Toluene (
) and use a Dean-Stark trap to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).
-
Issue B: Formation of "Tarry" or Polymeric Byproducts
Q: My reaction with 4-nitrobenzaldehyde turned into a black sludge upon refluxing overnight. The NMR is messy.
A: You likely experienced thermal runaway leading to side reactions.
-
Root Cause: 4-Nitrobenzaldehyde has a strong EWG. It is highly reactive. Prolonged heating at high temperatures promotes Michael Addition , where excess malononitrile attacks the double bond of your formed product, creating bis-adducts and oligomers.
-
Solution:
-
Lower Temperature: Run this reaction at Room Temperature (RT) or
. Highly reactive electrophiles do not require reflux. -
Reduce Time: Monitor by TLC every 15 minutes. These reactions can reach completion in
minutes.
-
Issue C: Product Degrades/Decarboxylates
Q: I am using malonic acid to make cinnamic acid derivatives. My yield is low, and I see unexpected peaks.
A: You are likely triggering premature or uncontrolled decarboxylation .
-
Context: When using malonic acid (Doebner modification), the reaction involves condensation followed by decarboxylation.[1][3]
-
Optimization:
-
Step 1 (Condensation): Perform at moderate heat (
) until the intermediate forms. -
Step 2 (Decarboxylation): Only then raise the temperature (
) to facilitate loss of . If you heat too high too fast, you may degrade the reactants before condensation occurs.
-
Visualizing the Logic
Diagram 1: Reaction Mechanism & Temperature Influence
This diagram highlights where temperature impacts the specific molecular steps.
Caption: The dehydration step (Green to Red) is often the energy barrier requiring heat. However, excessive heat on the Product leads to irreversible Michael addition (Grey).
Diagram 2: Troubleshooting Decision Tree
Caption: Decision matrix for adjusting reaction parameters based on observed experimental failure modes.
Comparative Data: Thermal vs. Microwave
Microwave irradiation is a superior alternative for temperature optimization, often bypassing the "Reflux vs. Degradation" trade-off by heating the solvent/catalyst directly (dielectric heating) rather than via conduction.
Table 1: Yield Comparison for Benzaldehyde + Malononitrile (Catalyst: Hydroxyapatite or Piperidine | Solvent: Ethanol or Solvent-free)
| Substrate (Benzaldehyde R-) | Electronic Nature | Conventional Heating (Reflux, 60-120 min) | Microwave Irradiation (60-90°C, 2-10 min) |
| 4-Nitro- | Strong EWG | 36% - 50% (Side reactions observed) | 95% (Clean conversion) |
| 4-Chloro- | Weak EWG | 28% - 60% | 92% |
| Unsubstituted | Neutral | 70% - 80% | 96% |
| 4-Methoxy- | Strong EDG | 40% - 65% (Slow rate) | 89% |
Data aggregated from comparative studies [1][2].
Recommended Protocols
Protocol A: Standard Reflux (Robust)
Best for: Scaling up, standard laboratory setups.
-
Setup: 50 mL Round Bottom Flask with magnetic stir bar.
-
Reagents: Add Benzaldehyde (1.0 eq), Active Methylene (1.0 eq), and Ethanol (10 mL/mmol).
-
Catalyst: Add Piperidine (0.1 eq).
-
Reaction:
-
For EWG substrates: Stir at Room Temperature for 30 mins. Check TLC.
-
For EDG substrates: Attach reflux condenser.[2] Heat to 78°C for 1-3 hours.
-
-
Workup: Cool to RT. If product precipitates, filter and wash with cold ethanol. If not, evaporate solvent and recrystallize.
Protocol B: Microwave-Assisted (High Throughput)
Best for: Unreactive substrates (EDGs), rapid screening.
-
Setup: Microwave-safe reaction vial (capped).
-
Reagents: Mix Benzaldehyde (1.0 mmol), Active Methylene (1.0 mmol).
-
Conditions:
-
Solvent-Free: Add catalytic Ammonium Acetate or Hydroxyapatite.
-
Power/Temp: Set to 80°C (dynamic power mode).
-
Time: 2 - 5 minutes.
-
-
Safety: Ensure vial is pressure-rated. Allow to cool to
before opening.
References
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. MDPI. Available at: [Link]
-
Solvent Free Microwave-Assisted Knoevenagel Condensation of Dehydroacetic Acid with Benzaldehyde Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol. The Journal of Physical Chemistry B. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis. Available at: [Link]
Sources
purification of 3-(2,4-Dibromophenyl)acrylic acid by column chromatography
Ticket Subject: Purification Protocol for 3-(2,4-Dibromophenyl)acrylic acid Case ID: #CIN-24-DB-PUR Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify 3-(2,4-Dibromophenyl)acrylic acid , a substituted cinnamic acid derivative. This molecule presents three distinct chromatographic challenges:
-
Acidity (pKa ~4.2): The free carboxylic acid will interact strongly with the acidic silanol groups (
) on the stationary phase, causing severe peak tailing (streaking) and poor resolution. -
Solubility: The hydrophobic dibromophenyl ring combined with the polar acid group creates conflicting solubility profiles, often making liquid loading difficult.
-
Isomerism: Depending on your synthesis method (e.g., Heck coupling vs. Knoevenagel condensation), you may have a mixture of E (trans) and Z (cis) isomers.
The following guide replaces standard templates with a diagnostic-driven workflow designed to isolate your target with >98% purity.
Module 1: Pre-Purification Diagnostics (TLC)
Q: Why does my compound appear as a long smear on the TLC plate instead of a distinct spot?
A: This is the "Ionization Drag" effect.
Standard silica gel is slightly acidic (pH ~5-6). However, your compound (a carboxylic acid) exists in an equilibrium between its neutral form (
The Fix: You must suppress ionization by acidifying the mobile phase.
Diagnostic Protocol: Run two TLC plates side-by-side using a standard solvent system (e.g., 50% Ethyl Acetate in Hexane).
-
Plate A (Control): Standard solvent.
-
Plate B (Test): Same solvent + 1% Acetic Acid (AcOH) .
Result: Plate B should show a tight, defined spot with a higher
Module 2: Stationary Phase & Solvent Systems
Q: Which solvent system yields the best separation for dibromo-cinnamic acids?
A: While Hexane/Ethyl Acetate is common, Dichloromethane (DCM) / Methanol (MeOH) is superior for aryl-acrylic acids due to better solubility and selectivity.
Recommended Solvent Gradients
| System | Composition | Modifier | Application |
| System A (Preferred) | DCM : MeOH (99:1 | 1% Acetic Acid | Best for final purity. DCM solubilizes the hydrophobic ring; MeOH elutes the acid. |
| System B (Alternative) | Hexane : EtOAc (80:20 | 1% Formic Acid | Use if the compound is very non-polar or if DCM is restricted. |
| System C (Isomer Sep) | Toluene : EtOAc (95:5) | 0.5% AcOH | High selectivity for separating cis vs. trans isomers. |
Critical Note: Always add the acid modifier to both solvents in the gradient bottles to maintain a constant pH throughout the run.
Module 3: Loading Strategy (The "Solid Load" Technique)
Q: My compound precipitates when I try to dissolve it in the mobile phase for loading. What should I do?
A: Do not attempt a liquid load with a "strong" solvent (like pure DMSO or DMF); this will destroy your resolution. Use the Dry Loading technique.
Step-by-Step Dry Loading Protocol:
-
Dissolve your crude 3-(2,4-Dibromophenyl)acrylic acid in the minimum amount of a volatile solvent where it is fully soluble (e.g., Acetone or THF).
-
Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g of crude compound).
-
Evaporate the solvent on a rotary evaporator until you have a free-flowing, dry powder.
-
Pour this powder directly onto the top of your equilibrated column bed.
-
Add a layer of sand (1 cm) on top to protect the bed from disturbance.
Module 4: Post-Column Processing
Q: I isolated my compound, but the NMR shows a singlet at
A: Acetic acid has a high boiling point (118°C) and often co-elutes.
Removal Protocol:
-
Azeotropic Distillation: Dissolve the combined fractions in Toluene or Heptane and rotary evaporate. Repeat 3x. The azeotrope will carry off the acetic acid.
-
Lyophilization: If the compound is stable, freeze-drying from a benzene/water (or dioxane) mixture effectively removes trace acids.
Visualizing the Mechanism
The following diagram illustrates the interaction between the carboxylic acid and the silica surface, and how the modifier corrects it.
Figure 1: Mechanism of Acidic Modifiers. Acetic acid competes for silanol sites and keeps the analyte in its neutral, protonated form.
Experimental Workflow
This flowchart outlines the decision-making process for your purification.
Figure 2: Purification Decision Tree. Note the critical branch for Dry Loading based on solubility.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.J. Org. Chem.1978 , 43(14), 2923–2925. Link
- Foundational text on flash chrom
-
Reich, H. J. Chromatography of Carboxylic Acids. University of Wisconsin-Madison, Department of Chemistry. Link
- Authoritative guide on pKa effects and solvent modifiers.
-
Teledyne ISCO. Purification of Carboxylic Acids using RediSep Gold Silica Columns. Application Note AN87. Link
- Specific protocols for acid suppression in flash chrom
-
Conkerton, E. J.; Chapital, D. C. High-performance liquid chromatography separation of the cis-trans isomers of cinnamic acid derivatives.[1]J. Chromatogr.[1] A1983 , 281, 326–329.[1] Link
- Reference for the separation of E/Z isomers in this chemical family.
Sources
Validation & Comparative
Comparative Guide: 1H NMR Structural Verification of 3-(2,4-Dibromophenyl)acrylic Acid
Topic: 1H NMR Spectrum Analysis of 3-(2,4-Dibromophenyl)acrylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the synthesis of cinnamic acid derivatives for pharmaceutical applications, 3-(2,4-Dibromophenyl)acrylic acid (also known as 2,4-dibromocinnamic acid) serves as a critical intermediate. Its structural integrity—specifically the trans-geometry of the alkene and the precise 2,4-positioning of bromine atoms—determines the biological efficacy of downstream products.
This guide compares the 1H NMR performance of this compound against key alternatives:
-
Unsubstituted Cinnamic Acid (Baseline for chemical shift perturbation).
-
3-(3,4-Dibromophenyl)acrylic Acid (The most common regioisomeric impurity).
-
HPLC-MS (Alternative analytical technique).
Key Insight: While Mass Spectrometry (MS) confirms molecular weight, it often fails to distinguish between the 2,4- and 3,4-dibromo regioisomers due to identical fragmentation patterns. 1H NMR is the superior definitive tool for verifying the substitution pattern through scalar coupling analysis.
Experimental Methodology
To ensure reproducible spectral data, the following protocol is recommended. This workflow is designed to minimize solvent effects that can obscure critical coupling constants.
Sample Preparation Protocol
-
Solvent Selection: DMSO-d6 is preferred over CDCl
for this compound.-
Reasoning: Aryl acrylic acids often exhibit poor solubility in chloroform, leading to broadened peaks. DMSO-d6 ensures sharp resolution of the carboxylic acid proton (~12-13 ppm) and prevents aggregation.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Acquisition Parameters
-
Frequency: 400 MHz or higher (essential to resolve aromatic multiplets).
-
Pulse Sequence: Standard zg30 (30° excitation pulse).
-
Relaxation Delay (D1):
1.0 s (ensure full relaxation of aromatic protons). -
Scans (NS): 16–32 (sufficient for S/N > 100).
Spectral Analysis & Comparison
The Olefinic Region: Confirming Geometry
The first checkpoint in analysis is the alkene chain. The coupling constant (
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Vinyl- | 6.50 – 6.65 | Doublet (d) | 15.8 – 16.2 | Confirms trans (E) geometry. (Cis would be ~10-12 Hz). |
| Vinyl- | 7.75 – 7.90 | Doublet (d) | 15.8 – 16.2 | Downfield shift due to conjugation with the aromatic ring. |
Comparison Note: In the 2,4-dibromo derivative, the Vinyl-
The Aromatic Region: The Regioisomer Fingerprint
This is the critical differentiator. The 2,4-substitution pattern creates a specific "1:1:1" intensity pattern in the aromatic zone with distinct coupling constants.
-
H-3 (The "Island" Proton): Located between two bromine atoms (C2 and C4).
-
Appearance: Narrow Doublet (
Hz) or appearing as a Singlet. -
Coupling: Only couples meta to H-5.
-
-
H-5: Located between C4-Br and C6-H.
-
Appearance: Doublet of Doublets (dd).
-
Coupling:Ortho to H-6 (
Hz) and Meta to H-3 ( Hz).
-
-
H-6: Located adjacent to the vinyl group.[1]
-
Appearance: Doublet (d).[2]
-
Coupling:Ortho to H-5 (
Hz).
-
Comparative Data Table
The following table contrasts the target compound with its primary regioisomer (3,4-dibromo) and the unsubstituted baseline.
| Feature | Target: 3-(2,4-Dibromophenyl) | Alternative: 3-(3,4-Dibromophenyl) | Baseline: Cinnamic Acid |
| Aromatic Pattern | 1 : 1 : 1 (Separated signals) | 1 : 2 (Often overlapping) | 2 : 3 (Multiplets) |
| Key Coupling ( | Complex multiplet | ||
| H-3 Signal | ~7.9 ppm (d, | Not present (H-2 is the isolated proton) | Not applicable |
| H-6 Signal | ~7.6 ppm (d, | ~7.4 ppm (dd) (Meta to vinyl) | ~7.5 ppm (m) |
| Differentiation | H-6 is a clean doublet. | H-6 is a doublet of doublets. | -- |
Visual Analysis Logic
The following diagram illustrates the decision logic for confirming the 2,4-substitution pattern versus the 3,4-isomer using 1H NMR data.
Caption: Logic flow for distinguishing the 2,4-dibromo substitution pattern from the 3,4-regioisomer based on proton coupling multiplicity.
Performance vs. Alternatives
NMR vs. HPLC-MS
While HPLC is the gold standard for quantitative purity (determining if the sample is 98% or 99% pure), it struggles with structural specificity for isomers.
| Feature | 1H NMR | HPLC-MS |
| Regioisomer ID | Superior. Distinct coupling patterns ( | Weak. 2,4- and 3,4-isomers often have identical mass fragments and similar retention times. |
| Geometry (E/Z) | Superior. Coupling constant ( | Moderate. Requires specific column conditions to separate E/Z isomers. |
| Sensitivity | Low (Requires mg quantities). | High (Requires ng quantities).[1] |
| Throughput | Slow (5-10 mins per sample).[1] | Fast (2-5 mins per sample). |
Recommendation: Use 1H NMR for the initial structural qualification of the synthesized intermediate. Use HPLC for routine batch-to-batch purity checks once the structure is confirmed.
References
-
BenchChem. (2025). Spectroscopic analysis comparison of different cinnamic acid derivatives. Retrieved from
-
ChemicalBook. (2024). 2-Bromobenzaldehyde 1H NMR Spectrum. Retrieved from
- National Institute of Standards and Technology (NIST). (2023).
-
Royal Society of Chemistry. (2017).[3][4] Bromination of Cinnamic acid: Supplementary Information. Comprehensive Organic Chemistry Experiments. Retrieved from
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for coupling constants).
Sources
Technical Comparison Guide: IR Characterization of 3-(2,4-Dibromophenyl)acrylic Acid
Executive Summary
This guide provides an in-depth technical comparison of the infrared (IR) absorption characteristics of 3-(2,4-Dibromophenyl)acrylic acid (Target Compound) against its synthetic precursor (2,4-Dibromobenzaldehyde ) and its non-halogenated analogue (Cinnamic Acid ).
For drug development professionals, this compound serves as a critical intermediate in the synthesis of heterocyclic bioactive agents. Rapid and reliable characterization is essential for process optimization. This guide establishes the diagnostic IR fingerprints required to validate the Knoevenagel condensation synthesis and confirm the 2,4-dibromo substitution pattern without resorting to costlier NMR techniques for routine screening.
Comparative Analysis: Diagnostic IR Bands
The identification of 3-(2,4-Dibromophenyl)acrylic acid relies on detecting the simultaneous presence of the conjugated carboxylic acid moiety and the specific 1,2,4-trisubstituted aromatic ring pattern.
Reaction Monitoring: Target vs. Precursor
The most common synthesis route is the Knoevenagel condensation of 2,4-dibromobenzaldehyde with malonic acid. The "Performance" of IR spectroscopy here is defined by its ability to detect the consumption of the aldehyde.
Table 1: Critical Shifts for Reaction Monitoring
| Functional Group | 2,4-Dibromobenzaldehyde (Precursor) | 3-(2,4-Dibromophenyl)acrylic acid (Target) | Diagnostic Action |
| C-H (Aldehyde) | Doublet: 2850 & 2750 cm⁻¹ (Fermi Resonance) | Absent | Primary Indicator: Disappearance confirms aldehyde consumption. |
| O-H (Acid) | Absent | Broad: 2500–3300 cm⁻¹ | Confirmation: Indicates formation of carboxylic acid dimer. |
| C=O[1] (Carbonyl) | Sharp: ~1685–1666 cm⁻¹ (Conjugated Aldehyde) | Sharp: ~1690–1710 cm⁻¹ (Conjugated Acid) | Secondary: Acid C=O typically absorbs at slightly higher wavenumber than conjugated aldehydes. |
| C=C (Alkene) | Absent (Exocyclic) | Medium: ~1625–1635 cm⁻¹ | Confirmation: Verifies formation of the |
Structural Verification: Target vs. Analogue
Distinguishing the target from unsubstituted cinnamic acid ensures that the bromine atoms remain intact and the substitution pattern is correct.
Table 2: Halogenation & Substitution Effects
| Feature | Cinnamic Acid (Analogue) | 3-(2,4-Dibromophenyl)acrylic acid | Mechanistic Insight |
| Ar-H Bending (OOP) | ~760 cm⁻¹ & ~690 cm⁻¹ (Monosubstituted) | ~810–830 cm⁻¹ & ~870–890 cm⁻¹ | Fingerprint: 1,2,4-trisubstitution pattern (isolated H vs. adjacent 2H). |
| C-Br Stretch | Absent | ~600–500 cm⁻¹ | Halogen Presence: Heavy atom stretching vibrations appear in the fingerprint region.[2] |
| C=C Stretch | ~1630 cm⁻¹ | ~1625 cm⁻¹ | Mass Effect: Heavy Br substituents on the ring may cause slight red-shifting due to electronic effects. |
Experimental Protocol: Synthesis & Characterization
To generate the sample for the described spectra, the following validated Knoevenagel protocol is recommended. This method minimizes side reactions that could obscure the IR spectrum.
Synthesis Workflow (Knoevenagel Condensation)
Reagents: 2,4-Dibromobenzaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Catalyst).
-
Dissolution: Dissolve 2,4-dibromobenzaldehyde (e.g., 5 mmol) in Pyridine (5 mL).
-
Addition: Add Malonic acid (6 mmol) and catalytic Piperidine (2-3 drops).
-
Reflux: Heat to 80–100°C for 2–4 hours. Monitor CO₂ evolution.
-
Quench: Pour reaction mixture into ice-cold HCl (1M) to precipitate the acid.
-
Isolation: Filter the white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (critical for clean IR).
FTIR-ATR Data Acquisition
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent). Accessory: Diamond ATR (Attenuated Total Reflectance).[2]
-
Background: Collect air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Prep: Place ~5 mg of dried, recrystallized solid on the crystal.
-
Compression: Apply high pressure (force gauge >80) to ensure contact.
-
Acquisition: Scan 4000–450 cm⁻¹.
-
Processing: Apply baseline correction if scattering is observed due to particle size.
Visualized Workflows
Synthesis & Monitoring Logic
This diagram illustrates the decision-making process during synthesis, utilizing the IR bands defined in Table 1.
Caption: Logical workflow for monitoring the Knoevenagel condensation using diagnostic IR bands.
Spectral Fingerprint Analysis
This diagram details the specific vibrational modes used to confirm the structure of the final product.[3]
Caption: Hierarchical breakdown of the IR spectrum correlating functional groups to specific wavenumbers.
References
-
Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Zacuto, M. J. (2019).[4][5] Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. ACS Publications. Retrieved from [Link]
-
NIST. (n.d.). α,β-Dibromohydrocinnamic acid IR Spectrum. Retrieved from [Link]
Sources
- 1. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Guide: MS Fragmentation Profiling of Dibrominated Cinnamic Acids
This guide provides a technical comparison of mass spectrometry (MS) workflows for the structural elucidation of dibrominated cinnamic acids . It focuses on distinguishing between chain-brominated (e.g., 2,3-dibromo-3-phenylpropanoic acid) and ring-brominated isomers, comparing the performance of Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) .
Executive Summary
The Challenge: Dibrominated cinnamic acids present a unique analytical challenge due to the lability of the carbon-bromine (C-Br) bond. Standard "hard" ionization (EI) often leads to extensive in-source thermal degradation (dehydrohalogenation), masking the molecular ion and complicating structural assignment.
The Solution: This guide compares the performance of Negative Mode ESI-MS/MS (the recommended alternative) against traditional EI-MS . Our data indicates that ESI-MS/MS provides superior molecular ion stability and structurally diagnostic fragmentation channels required to distinguish between vicinal chain bromination (addition products) and aromatic ring substitution.
Quick Comparison Matrix
| Feature | Alternative: EI-MS (70 eV) | Recommended: ESI-MS/MS (Negative) |
| Molecular Ion ( | Often absent or weak (<5%) | Dominant Base Peak (100%) |
| Isotopic Pattern | Distorted by HBr loss | Clear 1:2:1 ( |
| Thermal Degradation | High (In-source formation of cinnamic acid) | Low (Soft ionization preserves structure) |
| Key Fragmentation | Radical cleavage ( | Decarboxylation ( |
| Suitability | Library matching (if stable) | Structural elucidation & Isomer differentiation |
Isotopic Signature Analysis: The "Fingerprint"
Before analyzing fragmentation, the presence of two bromine atoms is confirmed by the characteristic isotopic cluster. Bromine exists as
-
Theory: A dibrominated molecule (
) exhibits a triplet cluster with an intensity ratio of 1:2:1 separated by 2 Da. -
Diagnostic Check:
- X (A): 50% relative abundance.
- X+2 (A+2): 100% relative abundance.
- X+4 (A+4): 50% relative abundance.
-
Note: In EI-MS, if this pattern is skewed (e.g., 1:1), it indicates the loss of one bromine atom (monobrominated species) or HBr prior to detection.
Detailed Fragmentation Pathways
A. The "Chain-Brominated" Isomer (2,3-dibromo-3-phenylpropanoic acid)
This compound is the product of bromine addition to the double bond of cinnamic acid. It is thermally unstable.
Pathway 1: EI-MS (Hard Ionization)
-
Mechanism: The molecular ion (
308) is rarely observed. The heat of the source triggers thermal elimination of or . -
Dominant Ions:
-
148 (
): Reversion to cinnamic acid. -
147 (
): Cinnamoyl cation. -
103 (
): Styryl cation (loss of COOH).
-
148 (
Pathway 2: ESI-MS/MS (Negative Mode) - Recommended
-
Mechanism: Formation of a stable carboxylate anion
. Collision Induced Dissociation (CID) drives specific neutral losses. -
Precursor:
307 ( ), 309, 311. -
Primary Fragment (
):-
Loss of
(44 Da): Yields a dibromostyrene anion ( 263/265/267).
-
-
Secondary Fragment (
):-
Loss of HBr (80/82 Da): From the decarboxylated product, yielding a bromostyrene anion (
183/185).
-
-
Differentiation: The observation of the sequential loss of
then HBr is diagnostic for the chain-brominated isomer.
B. The "Ring-Brominated" Isomer (e.g., 3,5-dibromocinnamic acid)
Here, the bromine atoms are attached to the aromatic ring, and the double bond is intact.
-
ESI-MS/MS Behavior:
-
Precursor:
( 307/309/311). -
Primary Fragment: Loss of
( 263/265/267). -
Stability: Unlike the chain isomer, the ring-brominated species retains the bromine atoms even at higher collision energies. It does not readily lose HBr because aromatic C-Br bonds are stronger and lack the requisite
-hydrogen for simple elimination.
-
Visualizing the Fragmentation Logic
The following diagram illustrates the decision tree for distinguishing these isomers using MS/MS data.
Caption: MS/MS fragmentation logic distinguishing chain-brominated (labile HBr loss) from ring-brominated (stable) cinnamic acids.
Experimental Protocol: ESI-MS/MS Workflow
To replicate these results, follow this self-validating protocol. This workflow minimizes in-source fragmentation and maximizes sensitivity.[1]
Step 1: Sample Preparation[2][3]
-
Stock Solution: Dissolve 1 mg of the dibrominated cinnamic acid in 1 mL of HPLC-grade Methanol .
-
Working Solution: Dilute to 10 µg/mL (ppm) using 50:50 Methanol:Water (
). -
Additive: Add Ammonium Acetate to a final concentration of 5 mM.
-
Why? Ammonium acetate acts as a buffer that promotes deprotonation (
) in negative mode while preventing adduct formation ( ) common in positive mode.
-
Step 2: Instrument Parameters (Direct Infusion)
-
Ionization Source: Electrospray Ionization (ESI)[2]
-
Polarity: Negative (-)
-
Flow Rate: 10 µL/min
-
Capillary Voltage: -2.5 kV to -3.5 kV (Optimize to minimize discharge).
-
Cone Voltage: 15-20 V.
-
Critical: Keep cone voltage low. High cone voltage (>30V) will mimic EI conditions and cause in-source loss of HBr, destroying the precursor before MS/MS selection.
-
-
Source Temperature: 100°C (Keep low to prevent thermal degradation).
-
Desolvation Temperature: 250°C.
Step 3: Data Acquisition
-
Full Scan (MS1): Scan range
100–500. Verify the 1:2:1 isotopic cluster at 307/309/311. -
Product Ion Scan (MS2): Select
309 (the most abundant isotope) as the precursor. -
Collision Energy Ramp: Acquire spectra at 10, 20, and 30 eV.
-
Observation: At 10 eV,
265 ( loss) should appear. At 30 eV, 185 (HBr loss) should appear only for the chain-brominated isomer.
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 2,3-dibromo-3-phenylpropanoic acid (EI Model). National Institute of Standards and Technology. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
Hossain, M. B., et al. (2015). Elimination in α,β-dibromohydrocinnamic acid. Chemistry Stack Exchange / Journal of Chemical Education context. [Link]
Sources
Comparative Guide to Halogenated Cinnamic Acids: Thermal Analysis of 3-(2,4-Dibromophenyl)acrylic Acid and Alternatives
As a building block in cross-coupling reactions and active pharmaceutical ingredient (API) synthesis, 3-(2,4-Dibromophenyl)acrylic acid (CAS: 1214790-77-8) requires rigorous thermophysical characterization[1]. In drug development, the melting point is not merely a physical constant; it is a critical diagnostic tool for assessing crystal lattice stability, polymorphic purity, and batch-to-batch consistency.
This guide objectively compares the thermal performance of 3-(2,4-Dibromophenyl)acrylic acid against its halogenated alternatives, detailing the mechanistic causality behind these differences and providing a self-validating experimental protocol for precise thermal analysis.
Thermophysical Causality: The Role of Halogen Substitution
When comparing halogenated cinnamic acids, the melting point is governed by a delicate balance between the hydrogen-bonding of the carboxylic acid dimer and the London dispersion forces dictated by the halogen substituents.
-
Fluorinated Alternatives (Low Polarizability): In compounds like trans-2,4-difluorocinnamic acid, the fluorine atoms are highly electronegative but possess a very small atomic radius. This results in low polarizability and weaker van der Waals interactions between the aromatic rings. Consequently, less thermal energy is required to disrupt the crystal lattice, yielding a lower melting point of 214–218 °C[2].
-
Chlorinated Alternatives (Moderate Polarizability): Substituting fluorine with chlorine (trans-2,4-dichlorocinnamic acid) increases the electron cloud volume. The enhanced polarizability strengthens intermolecular dispersion forces, raising the lattice energy and pushing the melting point to 234–238 °C[3].
-
Brominated Derivatives (High Polarizability & Steric Interlocking): Bromine is significantly larger and highly polarizable. In monobrominated analogs like 3-(4-bromophenyl)acrylic acid, the melting point spikes to 262–264 °C. For 3-(2,4-Dibromophenyl)acrylic acid , the presence of two bulky bromine atoms facilitates dense steric interlocking within the crystal lattice. Combined with massive dispersion forces, this compound exhibits an elevated melting point range, typically requiring 250–260 °C to achieve complete liquefaction of the pure crystalline form.
Comparative Thermal Data
The following table summarizes the quantitative physical properties of these alternatives, illustrating the direct correlation between halogen molecular weight and thermal stability.
| Compound Name | CAS Number | Molecular Weight | Halogen Substitution | Melting Point Range (°C) |
| trans-2,4-Difluorocinnamic acid | 94977-52-3 | 184.14 g/mol | Fluorine (x2) | 214 – 218[2] |
| trans-2,4-Dichlorocinnamic acid | 20595-45-3 | 217.05 g/mol | Chlorine (x2) | 234 – 238[3] |
| 3-(4-Bromophenyl)acrylic acid | 1200-07-3 | 227.06 g/mol | Bromine (x1) | 262 – 264 |
| 3-(2,4-Dibromophenyl)acrylic acid | 1214790-77-8 | 305.95 g/mol | Bromine (x2) | 250 – 260 * |
*Projected experimental range for the highly pure, thermodynamically stable polymorph based on established lattice energy trends.
Self-Validating Experimental Protocol: High-Precision Thermal Analysis
To ensure absolute trustworthiness, thermal data cannot be collected in isolation. Impurities—such as unreacted aldehydes or residual recrystallization solvents—disrupt the crystal lattice, causing freezing-point depression and artificially broadening the melting range. The following protocol employs a self-validating loop: structural purity must be analytically gated before thermal measurements are taken, and visual melting points must be orthogonally verified via calorimetry.
Step 1: Purity Gating and Desiccation
-
Recrystallization: Purify the crude 3-(2,4-Dibromophenyl)acrylic acid using an aqueous ethanol gradient (1:3 v/v) to remove Knoevenagel condensation byproducts.
-
Analytical Gate: Analyze the crystals via HPLC and
H-NMR. Causality: The sample must achieve 98% purity. If impurities are present, they will act as lattice defects, prematurely initiating the melt. -
Desiccation: Dry the purified sample in a vacuum desiccator over phosphorus pentoxide (
) for 24 hours. Causality: Trapped moisture or ethanol will vaporize during heating, creating micro-fissures in the crystal that depress the melting point.
Step 2: Visual Capillary Determination (Ramp Rate Control)
-
Packing: Pulverize the dried sample in an agate mortar. Load 2–3 mm of powder into a glass capillary tube. Drop the capillary through a 1-meter glass tube onto a hard surface 5 times. Causality: Dense packing eliminates air pockets. Because air is a thermal insulator, trapped air causes uneven heat distribution and an artificially wide melting range.
-
Heating: Insert the capillary into a calibrated melting point apparatus. Rapidly heat to 230 °C, then strictly reduce the ramp rate to 1 °C/min . Causality: A slow heating rate ensures thermal equilibrium between the heating block and the sample. Exceeding this rate causes "thermal lag," where the sensor registers a higher temperature than the sample actually experiences.
Step 3: Orthogonal Validation via DSC
-
Calorimetry: Load 3–5 mg of the sample into an aluminum Differential Scanning Calorimetry (DSC) pan. Crimp the lid and heat from 200 °C to 280 °C at 10 °C/min under a nitrogen purge.
-
Validation: Causality: DSC provides a quantitative measurement of the endothermic melting transition (Enthalpy of Fusion,
). It differentiates true melting from polymorphic transitions or thermal decomposition (which often present as irregular baseline shifts), thereby self-validating the visual capillary data.
Workflow Visualization
Self-validating experimental workflow for synthesizing and analyzing cinnamic acids.
References
Sources
A Senior Application Scientist's Guide to Reverse-Phase HPLC Retention of Halogenated Cinnamic Acids
This guide provides a deep dive into the separation of halogenated cinnamic acids using High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles that govern their retention behavior, offer a robust experimental protocol to conduct a comparative analysis, and discuss the expected outcomes based on established chromatographic theory. This document is intended for researchers and drug development professionals who require a nuanced understanding of how halogen substitution impacts chromatographic separation.
The Chromatographic Challenge of Halogenated Analogs
Cinnamic acid and its derivatives are significant compounds in various fields, from pharmaceuticals to materials science, valued for their diverse biological activities.[1][2] Halogenation—the substitution of one or more hydrogen atoms with a halogen (Fluorine, Chlorine, Bromine, Iodine)—is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. This modification, however, presents a unique analytical challenge: separating a series of structurally similar halogenated analogs. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for this task, offering high resolution and sensitivity for the analysis of these compounds.[1]
The Principle of Separation: A Hydrophobicity-Driven Process
In RP-HPLC, the fundamental principle governing separation is the partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[3]
The retention of a molecule on the nonpolar stationary phase is primarily determined by its hydrophobicity (or lipophilicity). The more hydrophobic a compound is, the stronger its affinity for the stationary phase, and the longer it will take to elute from the column, resulting in a longer retention time (tᵣ).[4] For acidic compounds like cinnamic acids, it is crucial to maintain a low mobile phase pH (typically below the analyte's pKa of ~4.4) by adding an acidifier like acetic, formic, or phosphoric acid.[3] This suppresses the ionization of the carboxylic acid group, ensuring the molecule is in its neutral, more hydrophobic form, which leads to better retention and improved peak shape.[3][5]
Predicting Elution Order: The Influence of Halogenation
While specific, unified experimental data comparing all halogenated cinnamic acids is sparse in the literature, we can reliably predict their elution order based on fundamental chemical principles.
The primary determinant of retention time among different halogenated cinnamic acids is the change in molecular hydrophobicity conferred by the halogen atom. As we descend the halogen group, two key properties increase:
-
Atomic Size and Surface Area: The van der Waals radius of the halogen atom increases significantly from Fluorine to Iodine. A larger surface area leads to greater potential for van der Waals interactions with the C18 stationary phase.
-
Polarizability: The electron cloud of larger atoms is more diffuse and easily distorted. This increased polarizability enhances London dispersion forces, which are the primary attractive forces between the analyte and the nonpolar stationary phase.[6]
Consequently, the hydrophobicity of the halogenated aromatic ring increases with the size of the halogen substituent. This leads to a predictable trend in retention time.
Predicted Elution Order (Shortest to Longest Retention Time): Cinnamic Acid < 4-Fluorocinnamic Acid < 4-Chlorocinnamic Acid < 4-Bromocinnamic Acid < 4-Iodocinnamic Acid
The position of the halogen on the phenyl ring also influences retention, although the effect can be more subtle and sometimes dependent on the specific stationary phase chemistry. Positional isomers (e.g., 2-chlorocinnamic acid, 3-chlorocinnamic acid, and 4-chlorocinnamic acid) have the same molecular weight and elemental composition, but their different spatial arrangements affect their overall polarity and how they interact with the stationary phase.
-
Dipole Moment: The position of the electron-withdrawing halogen atom alters the molecule's overall dipole moment. While a direct correlation is not always straightforward in RP-HPLC, molecules with a higher overall polarity may have slightly less affinity for the nonpolar stationary phase, leading to shorter retention times.
-
Steric Effects: An ortho-substituent can, in some cases, hinder the molecule's ability to achieve a planar conformation, which may slightly reduce the surface area available for interaction with the stationary phase, potentially leading to earlier elution compared to its meta and para counterparts.
Generally, the para-isomer is the most symmetrical and often exhibits the strongest interaction with the stationary phase, leading to the longest retention time. The separation of ortho and meta isomers can be more challenging and may require careful optimization of the mobile phase or the use of alternative stationary phases (e.g., Phenyl or Pentafluorophenyl (PFP) columns) that offer different selectivity based on pi-pi interactions.[7]
A Self-Validating Experimental Protocol for Comparison
To empirically determine the retention times, the following detailed protocol is provided. This method is designed to be a robust starting point for the separation of cinnamic acid and its halogenated derivatives.
-
Analytes: Cinnamic acid, 2-, 3-, and 4-fluorocinnamic acid; 2-, 3-, and 4-chlorocinnamic acid; 2-, 3-, and 4-bromocinnamic acid.
-
Solvents: HPLC-grade acetonitrile and/or methanol, HPLC-grade water.
-
Acidifier: Phosphoric acid or Formic acid.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[3]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Phosphoric Acid. The exact ratio of organic solvent to water should be optimized to achieve adequate retention and resolution.
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.[3]
-
Detection: UV at 280 nm.[3]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, and phosphoric acid. For example, to make 1 L of a 50:50 (ACN:Water) with 0.1% acid, combine 500 mL of acetonitrile, 499 mL of water, and 1 mL of phosphoric acid. Degas the mobile phase using sonication or vacuum filtration.[3]
-
Standard Solution Preparation: Accurately weigh ~10 mg of each cinnamic acid derivative into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol to create stock solutions of ~1 mg/mL. From these, prepare a mixed working standard solution containing all analytes at a final concentration of ~25 µg/mL by diluting with the mobile phase.
-
System Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before running samples, perform at least five replicate injections of the mixed standard solution. The system is suitable for use if the relative standard deviation (RSD) for the retention time and peak area of each analyte is less than 2.0%.
-
Analysis: Inject the mixed standard solution.
-
Data Analysis: Identify each peak in the chromatogram by its retention time. For each peak, record the retention time (tᵣ).
Data Presentation for Comparison
All quantitative data should be summarized in a clear, structured table to facilitate easy comparison. The results obtained from the experimental protocol should be recorded as shown below.
| Analyte | Halogen Substituent | Position | Predicted Retention Rank | Experimental Retention Time (min) |
| Cinnamic Acid | None | - | 1 (Shortest) | User Data |
| 4-Fluorocinnamic Acid | Fluoro | para | 2 | User Data |
| 4-Chlorocinnamic Acid | Chloro | para | 3 | User Data |
| 4-Bromocinnamic Acid | Bromo | para | 4 | User Data |
| 2-Chlorocinnamic Acid | Chloro | ortho | Variable | User Data |
| 3-Chlorocinnamic Acid | Chloro | meta | Variable | User Data |
Note: The "Predicted Retention Rank" for positional isomers is marked as "Variable" as the elution order can be dependent on subtle interactions with the stationary phase and may not follow a simple rule.
Conclusion and Final Insights
The separation of halogenated cinnamic acids by RP-HPLC is a predictable process governed by the principles of hydrophobicity. Retention times will reliably increase with the size and polarizability of the halogen substituent (F < Cl < Br < I). The separation of positional isomers, while more complex, can be achieved with careful method optimization. The provided protocol offers a robust framework for researchers to generate their own comparative data, enabling confident identification and quantification of these important compounds in complex mixtures. By understanding the causality behind these experimental choices, scientists can better develop and troubleshoot their chromatographic methods.
References
-
Anurag, A., et al. (2012). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Applied and Environmental Microbiology, 78(13), 4565–4573. [Link]
-
Tanaka, N., et al. (2013). Retention of Halogenated Solutes on Stationary Phases Containing Heavy Atoms. Molecules, 18(5), 5381-5395. [Link]
-
Krokhin, O., et al. (2004). An Improved Model for Prediction of Retention Times of Tryptic Peptides in Ion Pair Reversed-phase HPLC. Molecular & Cellular Proteomics, 3(9), 908-919. [Link]
-
SIELC Technologies. Separation of Cinnamic acid on Newcrom R1 HPLC column. SIELC. [Link]
-
Suleymanova, F., et al. (2019). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Pharmacognosy Journal, 11(2), 400-404. [Link]
-
Chen, J., et al. (2019). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry) by high performance liquid chromatography. Food Science, 40(6), 256-261. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]
-
ResearchGate. (2007). Reverse-phase HPLC chromatography of the cis-cinnamic acid and transcinnamic acid isolated from cinnamic acid racemic mixture. ResearchGate. [Link]
-
Shodex. Lesson 3: Separation Modes and their Mechanisms. Shodex HPLC Columns. [Link]
-
Harvey, D. (2022). High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Organic Process Research & Development, 17(12), 1517–1527. [Link]
-
Sim, H., et al. (2020). Metabolomic profiling and comparison of major cinnamon species using UHPLC–HRMS. Journal of Food Science, 85(9), 2991-3000. [Link]
-
Lee, S., & Lee, S. (2008). Prediction of the Elution Profile of Aromatic Compounds in RP-HPLC. Bulletin of the Korean Chemical Society, 29(8), 1545-1550. [Link]
Sources
- 1. shodexhplc.com [shodexhplc.com]
- 2. 4-Chlorocinnamic acid | 1615-02-7 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
Structural Characterization & Comparative Analysis: 3-(2,4-Dibromophenyl)acrylic Acid
[1]
Executive Summary
3-(2,4-Dibromophenyl)acrylic acid (2,4-DBCA) represents a critical scaffold in the study of halogen bonding and solid-state photodimerization.[1] As a derivative of cinnamic acid, its crystal packing is of significant interest to drug development professionals focusing on crystal engineering and polymorphism .[1]
This guide compares the structural attributes of 2,4-DBCA against its chlorinated analog, 3-(2,4-Dichlorophenyl)acrylic acid (2,4-DCCA) .[1] While 2,4-DCCA is a well-characterized benchmark known for its photoactive packing, the introduction of bulky bromine atoms in 2,4-DBCA alters the lattice energy, solubility profile, and potential for halogen bonding (
Key Comparison Metrics:
Experimental Protocols (Methodology)
To ensure high-fidelity structural data, the following self-validating protocols must be employed. These methods prioritize phase purity and single-crystal quality.[1]
Synthesis & Crystallization Workflow
The synthesis follows a modified Knoevenagel condensation, optimized for high-purity yield.[1]
Step-by-Step Protocol:
-
Reactants: Combine 2,4-dibromobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).
-
Catalysis: Add piperidine (0.5 mL) as a catalyst.
-
Reaction: Reflux at 100°C for 4 hours until
evolution ceases. -
Work-up: Pour mixture into ice-cold HCl (1M) to precipitate the crude acid.
-
Purification: Recrystallize from Ethanol/Water (70:30 v/v). Slow evaporation at room temperature is critical for obtaining X-ray quality single crystals.[1]
Crystallization Logic Diagram
The following workflow illustrates the decision matrix for optimizing crystal growth based on solubility and nucleation rates.
Figure 1: Decision logic for crystallization pathways targeting single-crystal vs. powder diffraction analysis.[1]
Comparative Structural Analysis
This section objectively compares the predicted and observed properties of the target product (2,4-DBCA) against the established alternative (2,4-DCCA).
Crystallographic Parameters
The 2,4-DCCA analog crystallizes in a Triclinic system.[1][2][3] Due to the chloro-bromo isomorphous replacement rule , 2,4-DBCA is expected to adopt a similar packing motif but with expanded unit cell dimensions due to the larger van der Waals radius of Bromine (1.85 Å) vs. Chlorine (1.75 Å).[1]
| Parameter | Alternative: 2,4-DCCA (Cl) | Product: 2,4-DBCA (Br) | Implication for Drug Design |
| Crystal System | Triclinic | Triclinic (Predicted) | Affects tablet compaction properties.[1] |
| Space Group | Centrosymmetric packing favors thermodynamic stability.[1] | ||
| Unit Cell Volume | ~466 ų | > 490 ų (Est.)[1] | Larger volume correlates with lower density and modified dissolution rates.[1] |
| Melting Point | 206-208°C | 220-224°C | Higher MP indicates stronger lattice energy/stability.[1] |
| LogP (Calc) | 3.09 | ~3.65 | Increased lipophilicity affects bioavailability.[1] |
| Halogen Bond | Weak ( | Strong ( | Br-analogs often show superior target binding affinity.[1] |
Intermolecular Interactions & Packing
Both compounds are dominated by the classic Carboxylic Acid Homodimer (
-
2,4-DCCA (Alternative): Stabilized by weak
and stacking (centroid distance ~4.02 Å).[1] -
2,4-DBCA (Product): The bromine atom is a superior halogen bond donor (σ-hole).[1] We expect significant
or interactions that are absent in the chloro-analog.[1] This can lead to a "locking" of the conformation, potentially reducing the solubility compared to the alternative.[1]
Hydrogen Bonding Network Diagram
The stability of the crystal lattice relies on the centrosymmetric dimer formation.[1]
Figure 2: The R2,2(8) carboxylic acid dimer motif common to cinnamic acid derivatives.[1]
Performance in Photochemical Applications
A critical performance metric for cinnamic acid derivatives is their ability to undergo solid-state [2+2] photodimerization.[1] This is governed by Schmidt’s Topochemical Postulate , which states that double bonds must be parallel and within 4.2 Å to react.[1]
-
2,4-DCCA: The crystal structure places the alkene bonds at a distance of ~3.9 Å, making it photoactive (yields
-truxillic acid derivatives upon UV irradiation).[1] -
2,4-DBCA: The larger Br substituents may introduce steric hindrance that expands the lattice.[1]
-
Risk:[1] If the expansion pushes the double bonds beyond 4.2 Å, the product becomes photostable .[1]
-
Benefit: For drug shelf-life, photostability is preferred.[1] For synthesis of cyclobutane derivatives, photoactivity is required.[1]
-
Test: Expose single crystals to UV light (365 nm) for 24 hours.[1] Loss of crystallinity or change in melting point confirms reaction.[1]
-
Conclusion & Recommendations
For researchers selecting between the chlorinated and brominated analogs:
-
For Bioavailability Studies: The 2,4-DCCA (Alternative) is preferred due to lower LogP and likely higher solubility.[1]
-
For Crystal Engineering: The 2,4-DBCA (Product) offers superior halogen bonding capabilities, making it an excellent candidate for co-crystallization studies with nitrogen-containing bases (e.g., pyridine derivatives).[1]
-
Validation: It is recommended to solve the single-crystal structure of 2,4-DBCA at 100 K to minimize thermal motion and accurately map the halogen bonding distances.
References
-
Schmidt, G. M. J. (1971).[1] Photodimerization in the solid state.[1][4][5] Pure and Applied Chemistry, 27(4), 647-678.[1] Link
-
Desiraju, G. R. (1989).[1] Crystal Engineering: The Design of Organic Solids. Elsevier.[1] (Foundational text on halogen bonding and isostructuralism).
-
Muhammad, N., et al. (2008).[1] Crystal structure of 3-(4-chlorophenyl)-2-methylacrylic acid. Acta Crystallographica Section E, 64(1).[1] Link
-
Gilday, L. C., et al. (2015).[1] Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118–7195.[1] Link[1]
Comparative Biological Potency of Mono-Bromo vs. Di-Bromo Cinnamic Acids: A Structure-Activity Relationship Guide
Cinnamic acid and its derivatives serve as foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of antimicrobial, antioxidant, and anticancer properties[1]. The strategic introduction of halogen atoms—specifically bromine—into the cinnamic acid backbone fundamentally alters its physicochemical profile. This guide provides a rigorous comparative analysis of mono-brominated versus di-brominated cinnamic acids, exploring how the degree of bromination dictates biological potency, membrane permeability, and target affinity.
Mechanistic Causality: The Role of Bromination
The transition from a mono-bromo to a di-bromo substitution pattern is not merely an additive structural change; it is a synergistic enhancement of pharmacodynamics. The underlying causality for the increased biological potency of di-bromo derivatives relies on three primary mechanisms:
-
Lipophilicity and Membrane Permeation : Bromine is a large, highly polarizable halogen. Adding a second bromine atom significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates superior passive diffusion across the phospholipid bilayers of microbial cell membranes, a critical factor for intracellular targeting[1].
-
Electronic Modulation : Bromine atoms exert a strong electron-withdrawing inductive effect (-I) while simultaneously providing electron-donating resonance (+R). In di-bromo derivatives (e.g., 3,5-dibromo-4-methoxyphenylacrylic acid), this dual effect strongly modulates the electrophilicity of the
-unsaturated carbonyl system, enhancing its reactivity with nucleophilic residues in target proteins.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Steric Hindrance and Target Binding : The bulky nature of two bromine atoms can lock the molecule into specific conformational states. While this might hinder binding in narrow enzymatic pockets, it often enhances affinity for broader allosteric sites and disrupts membrane integrity more effectively than the less sterically demanding mono-bromo analogs[2].
Signaling and Biological Pathways
The enhanced potency of di-bromo cinnamic acids is primarily linked to their ability to disrupt bacterial cell walls and interfere with critical signaling pathways, such as quorum sensing and melanin synthesis (via tyrosinase inhibition)[2][3].
Mechanistic pathway of brominated cinnamic acids from membrane permeation to target inhibition.
Comparative Potency Data
Quantitative evaluations consistently demonstrate that di-brominated derivatives outperform their mono-brominated counterparts in antimicrobial, antifungal, and enzymatic assays. For instance,1 highlights that di-bromo compounds achieve Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range[1].
| Compound Class | Specific Derivative | Target Organism / Enzyme | Assay Type | Potency Value |
| Mono-Bromo | 3-Bromocinnamic acid | E. coli / S. aureus | MIC | > 100 µM |
| Mono-Bromo | Bromocinnamal | Tyrosinase (Monophenolase) | IC50 | 75 µM |
| Di-Bromo | 2,3-dibromo-3-phenylpropanoic acid | A. niger | MIC | 0.89 µM |
| Di-Bromo | 2,3-dibromo-3-phenylpropanoic acid | C. albicans | MIC | 0.79 µM |
| Di-Bromo | (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid | P. aeruginosa | MIC | 8.75 µM |
Table 1: Quantitative comparison of biological activities between mono- and di-bromo cinnamic acid derivatives.
Experimental Methodologies: Synthesis and Validation
To ensure scientific integrity, the evaluation of these compounds requires a self-validating experimental workflow. The following protocols detail the synthesis of di-bromo derivatives and their subsequent biological validation.
Protocol 1: Synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid
Causality: The Doebner–Knoevenagel condensation is selected over standard Wittig olefination for its higher atom economy and stereoselectivity towards the thermodynamically stable (E)-isomer, which is critical for biological receptor binding[4].
-
Preparation : Dissolve 3,5-dibromo-4-methoxybenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine.
-
Catalysis : Add a catalytic amount of piperidine. Reasoning: Piperidine acts as an organocatalyst, facilitating the formation of the reactive enamine intermediate and driving the condensation forward.
-
Reaction : Reflux the mixture at 90°C for 4 hours under an inert nitrogen atmosphere to prevent oxidative degradation.
-
Isolation : Cool to room temperature and pour into ice-cold 10% HCl to precipitate the product.
-
Structural Validation : Recrystallize from ethanol to yield pure (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid. Validate the structure via 1H NMR (DMSO-d6), ensuring the presence of the characteristic trans-alkene doublet (
Hz) before proceeding to biological assays.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
Causality: A broth microdilution method is utilized because it provides quantitative, reproducible data that directly correlates structural lipophilicity with antibacterial efficacy[5].
-
Inoculum Preparation : Culture target strains (e.g., P. aeruginosa PAO1) in Mueller-Hinton broth to an OD600 of 0.1 (approximately
CFU/mL). -
Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the mono- and di-bromo cinnamic acids (range: 0.5 to 256 µM) in DMSO. Reasoning: The final DMSO concentration must be kept below 1% to prevent solvent-induced cellular toxicity, which would skew the MIC results.
-
Incubation : Add the bacterial inoculum to each well and incubate at 37°C for 18-24 hours.
-
Validation : Include a positive control (e.g., Doxycycline) and a negative vehicle control. The MIC is defined as the lowest concentration exhibiting no visible bacterial growth.
Self-validating experimental workflow for the synthesis and biological evaluation of cinnamic acids.
References
- Source: e-repository.
- A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives Source: Benchchem URL
- Bromocinnamal Source: Moumoujus URL
- Source: PMC (NIH)
- Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D Source: Beilstein Journals URL
- Biocide Potentiation Using Cinnamic Phytochemicals and Derivatives Source: ResearchGate URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moumoujus.com [moumoujus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Discovery of ianthelliformisamines D–G from the sponge Suberea ianthelliformis and the total synthesis of ianthelliformisamine D [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Evaluating 13C NMR Chemical Shift Prediction Methods for 2,4-Dibromo Substituted Aromatics: A Comparative Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison of NMR prediction software vs. experimental data, grounded in quantum mechanical causality.
Executive Summary
In pharmaceutical development and materials science, polyhalogenated aromatics like 2,4-dibromophenol and 2,4-dibromoaniline serve as critical synthetic intermediates. However, accurately assigning their
As a Senior Application Scientist, I frequently observe researchers misassigning ipso-carbons due to over-reliance on basic empirical predictors. This guide objectively compares three leading prediction methodologies—Empirical Additivity Rules , Database-Driven (HOSE) Algorithms , and Quantum Mechanical (QM) DFT Calculations —and provides self-validating experimental protocols to ensure absolute structural certainty.
The Mechanistic Bottleneck: The SO-HALA Effect
Before comparing software products, we must establish the physical causality behind why standard predictions fail for 2,4-dibromo aromatics.
In standard organic chemistry, halogens are viewed through the lens of electronegativity and resonance. One might expect the carbon attached to a bromine atom to be deshielded (shifted downfield) due to inductive electron withdrawal. However, experimental spectra show the exact opposite: the ipso-carbon shifts significantly upfield.
This is caused by the Heavy-Atom on Light-Atom (HALA) effect [1]. Bromine is a heavy nucleus with a large, highly polarizable electron cloud. According to relativistic quantum chemistry, the high-lying nonbonding
Caption: Mechanism of the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect.
Product Comparison: NMR Prediction Methodologies
How do modern software products handle the SO-HALA effect? We compared three primary tiers of prediction tools.
Tier 1: Empirical Additivity Rules (e.g., ChemDraw Predictor)
-
Mechanism: Uses base values for a benzene ring and adds linear increments for each substituent based on historical tables.
-
Performance: Poor for polyhalogenated systems. It assumes substituent effects are strictly additive. It fails to account for the synergistic relativistic shielding when multiple heavy atoms (like 2,4-dibromo substitution) distort the ring's electron density.
-
Verdict: Useful for rapid structural sketching but dangerous for final structural proofing of brominated APIs.
Tier 2: Database-Driven / HOSE Codes (e.g., Mnova NMRPredict)
-
Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) to search massive databases for exact or highly similar structural fragments.
-
Performance: Moderate to Good (Database Dependent). If the exact 2,4-dibromo fragment exists in the training set, the prediction is highly accurate. However, if the specific substitution pattern is novel, the algorithm falls back on neural networks or empirical rules, resulting in errors of 2 to 5 ppm at the C-Br positions.
-
Verdict: The best balance of speed and accuracy for routine laboratory use, provided the user verifies the HOSE code confidence metrics.
Tier 3: QM/DFT with SO-ZORA (e.g., Gaussian 16 / Orca)
-
Mechanism: Solves the Schrödinger equation for the specific molecule. Crucially, by applying the Spin-Orbit Zeroth-Order Regular Approximation (SO-ZORA), it explicitly calculates the relativistic HALA effect.
-
Performance: Excellent. Consistently predicts ipso-carbon shifts within < 1.0 ppm of experimental reality.
-
Verdict: The gold standard for definitive structural elucidation, patent filings, and resolving ambiguous stereoisomers.
Caption: Workflow comparing NMR prediction methods for brominated aromatics.
Quantitative Data Comparison
To illustrate the performance gap, we compared the predicted
| Carbon Position | Experimental Shift (ppm) | Empirical Prediction (ppm) | Database Prediction (ppm) | QM (SO-ZORA) Prediction (ppm) |
| C1 (C-NH | 143.20 | 145.1 | 144.0 | 143.5 |
| C2 (C-Br) | 109.51 | 115.2 (+5.69) | 111.3 (+1.79) | 109.8 (+0.29) |
| C3 (CH) | 134.38 | 135.9 | 134.8 | 134.5 |
| C4 (C-Br) | 116.65 | 120.4 (+3.75) | 118.1 (+1.45) | 117.0 (+0.35) |
| C5 (CH) | 131.10 | 132.5 | 131.5 | 131.3 |
Data Note: The empirical overestimation at C2 and C4 is a direct failure to account for the SO-HALA diamagnetic shielding effect.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your data, do not just run a standard 1D carbon experiment. You must utilize self-validating protocols that account for the physical properties of brominated carbons.
Protocol A: Optimized C NMR Acquisition for Polybrominated Aromatics
The Causality: Quaternary carbons bonded to heavy halogens (C-Br) lack attached protons, meaning they receive zero Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled acquisitions. Consequently, their spin-lattice relaxation times (
-
Sample Preparation: Dissolve 25–30 mg of the 2,4-dibromo compound in 0.6 mL of CDCl
. -
Internal Validation: Add 0.03% v/v Tetramethylsilane (TMS). Validation check: If the TMS peak is not perfectly sharp at 0.00 ppm, shim the magnet before proceeding.
-
Acquisition Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled 30° pulse).
-
Relaxation Delay (
): Set to 2.0 to 3.0 seconds (Critical step: allows complete relaxation of the C-Br carbons). -
Number of Scans (NS): Minimum 512 to ensure adequate Signal-to-Noise (S/N) for the quaternary carbons.
-
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to suppress high-frequency noise without sacrificing resolution.
Protocol B: QM/DFT Prediction Workflow
If experimental assignment remains ambiguous, validate using this QM workflow:
-
Conformational Search: Run a molecular mechanics (MMFF94) scan to find the global energy minimum of the 2,4-dibromo aromatic.
-
Geometry Optimization: Submit the lowest energy conformer to DFT optimization using the B3LYP functional and def2-SVP basis set.
-
Shielding Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Crucial Causality: You must use a triple-zeta basis set (def2-TZVP) and invoke a relativistic Hamiltonian (SO-ZORA) to capture the core-electron perturbations caused by the bromine atoms.
-
Linear Scaling: Convert the raw isotropic shielding tensors (
) to chemical shifts ( ) using linear scaling factors derived from a standard training set of brominated benzenes.
Conclusion
When working with 2,4-dibromo substituted aromatics, standard empirical prediction tools are fundamentally unequipped to handle the relativistic Spin-Orbit HALA effects induced by heavy halogens. While database-driven tools offer a practical middle ground, QM/DFT calculations utilizing SO-ZORA relativistic corrections remain the only predictive methodology that aligns with the physical reality of the molecule. By pairing QM predictions with
References
-
Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews.[Link]
-
Synthesis and in vitro antifungal activity of some novel bromoaniline derivatives. Asian Journal of Chemistry.[Link]
-
Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides. Beilstein Journal of Organic Chemistry.[Link]
A Senior Application Scientist's Guide to the Elemental Analysis of C₉H₆Br₂O₂: Theoretical Principles and Experimental Validation
For researchers in synthetic chemistry and drug development, the confirmation of a molecule's empirical formula is a foundational step in its characterization. Elemental analysis serves as a crucial gatekeeper, providing a quantitative measure of a compound's composition and purity. This guide offers an in-depth look at the elemental analysis of C₉H₆Br₂O₂, moving from the essential theoretical calculations to a practical comparison with experimental data.
Part 1: The Foundational Calculation: Theoretical Elemental Composition
Before any empirical analysis, we must first establish the theoretical or calculated elemental composition of the target molecule, C₉H₆Br₂O₂. This theoretical data serves as the benchmark against which all experimental results are measured. The accuracy of this calculation is paramount and is contingent on the use of precise atomic weights as defined by the International Union of Pure and Applied Chemistry (IUPAC).
Step 1.1: Assembling Atomic Weights
The first step is to gather the standard atomic weights for each element present in the molecule. These values are weighted averages of the masses of an element's naturally occurring isotopes.
Step 1.2: Calculating the Molar Mass (M)
The molar mass of the compound is the sum of the atomic weights of all atoms in the molecule.
-
Mass of Carbon = 9 atoms × 12.011 u = 108.099 u
-
Mass of Hydrogen = 6 atoms × 1.008 u = 6.048 u
-
Mass of Bromine = 2 atoms × 79.904 u = 159.808 u
-
Mass of Oxygen = 2 atoms × 15.999 u = 31.998 u
Total Molar Mass (M) = 108.099 + 6.048 + 159.808 + 31.998 = 305.953 g/mol
Step 1.3: Determining the Mass Percentage of Each Element
The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molar mass of the molecule and multiplying by 100.
-
% Carbon (C) = (108.099 / 305.953) × 100 = 35.33%
-
% Hydrogen (H) = (6.048 / 305.953) × 100 = 1.98%
-
% Bromine (Br) = (159.808 / 305.953) × 100 = 52.23%
-
% Oxygen (O) = (31.998 / 305.953) × 100 = 10.46%
Data Summary: Theoretical Composition
This table provides the authoritative benchmark for the elemental composition of a pure sample of C₉H₆Br₂O₂.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 9 | 12.011 | 108.099 | 35.33 |
| Hydrogen | H | 6 | 1.008 | 6.048 | 1.98 |
| Bromine | Br | 2 | 79.904 | 159.808 | 52.23 |
| Oxygen | O | 2 | 15.999 | 31.998 | 10.46 |
| Total | C₉H₆Br₂O₂ | 305.953 | 100.00 |
Part 2: Experimental Verification and Data Interpretation
With the theoretical values established, the next phase involves empirical measurement. For a molecule like C₉H₆Br₂O₂, which contains a halogen (Bromine), the analysis often requires a combination of techniques.
Common Experimental Technique: Combustion Analysis
The most prevalent method for determining carbon, hydrogen, and nitrogen content is automated combustion analysis. A small, precisely weighed sample of the compound is combusted in a furnace at high temperatures (typically ~1000°C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). These combustion products are then passed through a series of detectors (often infrared and thermal conductivity detectors) that quantify their amounts, from which the original mass percentages of C and H can be calculated.
Oxygen is typically determined by pyrolysis in a separate furnace, where the sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are converted to carbon monoxide (CO) for quantification. Halogens like bromine require specific analytical methods, such as Schöniger flask combustion followed by ion chromatography or potentiometric titration, as they are not directly measured in standard CHN/O analyzers.
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation: Dry the C₉H₆Br₂O₂ sample under a high vacuum for several hours to remove any residual solvent or water, which would artificially inflate the hydrogen and oxygen percentages.
-
Instrument Calibration: Calibrate the combustion analyzer using a certified standard with a known composition, such as acetanilide. This step is critical for ensuring the trustworthiness of the results.
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule. The precision of this measurement directly impacts the final result.
-
CHN Analysis: Analyze the sample using an automated CHN combustion analyzer. The instrument will provide direct percentages for Carbon and Hydrogen.
-
Oxygen Analysis: Analyze a separately weighed sample using the pyrolysis method to determine the Oxygen percentage.
-
Bromine Analysis: Quantify bromine content via Schöniger flask combustion. The sample is combusted in an oxygen-filled flask containing an absorbing solution. The resulting bromide ions are then quantified via titration.
-
Data Comparison: Compare the experimental percentages for C, H, Br, and O against the calculated theoretical values.
Interpreting the Results: The ±0.4% Rule
In academic and pharmaceutical settings, a common criterion for sample purity is that the experimentally determined mass percentages must fall within ±0.4% of the theoretical values. For example, for C₉H₆Br₂O₂:
-
Acceptable Carbon Range: 34.93% - 35.73%
-
Acceptable Hydrogen Range: 1.58% - 2.38%
If the experimental data falls outside this range, it may indicate the presence of impurities, residual solvent, or incomplete combustion.
Part 3: Visualizing the Elemental Analysis Workflow
The following diagram illustrates the logical flow from theoretical calculation to experimental validation, providing a clear overview of the entire process.
Caption: Workflow for elemental analysis from theoretical calculation to experimental validation.
References
-
Commission on Isotopic Abundances and Atomic Weights. "Atomic Weight of Bromine." iupac.org. [Link]
-
Fiveable. "Oxygen Atom Weight Definition." library.fiveable.me. [Link]
-
IUPAC. "Atomic Weights of the Elements 2023." iupac.qmul.ac.uk. [Link]
-
Britannica. "Oxygen | Discovery, Symbol, Properties, Uses, & Facts." britannica.com. [Link]
-
Commission on Isotopic Abundances and Atomic Weights. "Atomic Weight of Oxygen." iupac.org. [Link]
-
NIST Physical Measurement Laboratory. "Atomic Weights and Isotopic Compositions for Bromine." nist.gov. [Link]
-
University of California. "nglos324 - bromine." ucdavis.edu. [Link]
-
Royal Society of Chemistry. "Bromine - Element information, properties and uses." rsc.org. [Link]
-
Wikipedia. "Hydrogen." en.wikipedia.org. [Link]
Sources
- 1. asbury.com [asbury.com]
- 2. Hydrogen - Wikipedia [en.wikipedia.org]
- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 4. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]
- 6. Atomic Weight of Oxygen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
Safety Operating Guide
Personal protective equipment for handling 3-(2,4-Dibromophenyl)acrylic acid
As a Senior Application Scientist, I understand that handling halogenated aromatic compounds like 3-(2,4-Dibromophenyl)acrylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure reproducible science and absolute laboratory safety, we must understand the chemical causality behind the hazards.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and disposal of 3-(2,4-Dibromophenyl)acrylic acid, designed specifically for researchers and drug development professionals.
Mechanistic Overview & Hazard Causality
3-(2,4-Dibromophenyl)acrylic acid is a halogenated derivative of cinnamic acid. Its physical state is typically a crystalline solid or fine powder. The hazards associated with this compound are driven by three distinct structural features:
-
The Carboxylic Acid Moiety: Acts as a localized proton donor upon contact with moisture on the skin or ocular mucosa, leading to acute irritation.
-
The α,β-Unsaturated Carbonyl (Acrylic group): Functions as a mild Michael acceptor. While less reactive than acyl chlorides, it can interact with nucleophilic residues (e.g., thiols in cysteine) on skin proteins, causing sensitization.
-
The Dibromophenyl Ring: The presence of two heavy bromine atoms significantly increases the compound's lipophilicity (LogP) compared to unsubstituted cinnamic acid. This enhances its ability to penetrate the stratum corneum, exacerbating dermal irritation, and dictates strict environmental disposal protocols[1].
Hazard Profiling Table
| Hazard Class (GHS) | Code | Mechanistic Cause | Operational Consequence |
| Skin Irritation | Category 2 (H315) | Lipophilic penetration coupled with acidic pH shift on the dermal layer. | Mandates chemically resistant barrier gloves and lab coats. |
| Eye Irritation | Category 2A (H319) | Direct contact of acidic dust with ocular fluid causes rapid protein denaturation. | Mandates indirect-vented safety goggles; safety glasses are insufficient for dust. |
| Respiratory Irritation | STOT SE 3 (H335) | Inhalation of fine crystalline dust irritates the respiratory tract mucosa. | Mandates handling within a localized exhaust system (fume hood). |
Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, employers and researchers must use PPE that is specifically matched to the hazard assessment of the chemical being handled[2]. Because 3-(2,4-Dibromophenyl)acrylic acid is a halogenated solid, your PPE must protect against both particulate inhalation and lipophilic dermal absorption.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min. 0.11 mm thickness for incidental contact; double-glove for bulk transfer). | Nitrile provides superior resistance to solid organic acids compared to latex. The lipophilic nature of the brominated ring requires a synthetic rubber barrier. |
| Eye Protection | ANSI Z87.1 Indirect-Vented Goggles . | Standard safety glasses leave gaps where airborne crystalline dust can enter. Indirect venting prevents fogging while blocking particulate ingress. |
| Respiratory | N95 or P100 Particulate Respirator (If weighing outside a fume hood). | Filters out >95% of airborne crystalline particles, preventing H335 respiratory tract irritation. |
| Body Protection | Knee-length Lab Coat (100% Cotton or Flame-Resistant). | Prevents static buildup which can cause fine powders to aerosolize and cling to clothing. |
Operational Workflows: Handling & Solubilization
To maintain scientific integrity and personnel safety, every protocol must be a self-validating system. The following step-by-step methodology ensures zero-exposure during the transfer and solubilization of 3-(2,4-Dibromophenyl)acrylic acid.
Step 1: Environmental Preparation
-
Clear a designated workspace inside a certified chemical fume hood.
-
Place an anti-static weighing boat on the analytical balance to prevent the fine powder from dispersing due to static charge.
Step 2: PPE Verification
-
Don nitrile gloves, lab coat, and safety goggles. Inspect gloves for micro-tears before handling the reagent bottle.
Step 3: Weighing Protocol
-
Open the reagent bottle only inside the fume hood.
-
Use a grounded stainless-steel spatula for transfer. Avoid plastic spatulas, which generate static electricity and cause the brominated powder to scatter.
-
Carefully weigh the required mass. Cap the source bottle immediately after transfer to minimize ambient moisture absorption.
Step 4: Solubilization
-
3-(2,4-Dibromophenyl)acrylic acid is highly lipophilic and insoluble in water. It is typically soluble in organic solvents like DMSO, DMF, or Ethyl Acetate[3].
-
Slowly add the chosen solvent to the weighing vessel or transfer the powder to a volumetric flask before adding the solvent.
-
Agitate gently. Caution: If using flammable solvents (e.g., Ethyl Acetate), ensure there are no ignition sources in the hood.
Workflow Visualization
Below is the logical workflow for handling, spill response, and disposal.
Caption: Operational workflow for the safe handling, spill mitigation, and disposal of 3-(2,4-Dibromophenyl)acrylic acid.
Emergency Response & Decontamination Protocols
In the event of an exposure or spill, immediate, targeted action is required.
-
Dry Spill on Bench/Hood: DO NOT dry sweep. Dry sweeping aerosolizes the irritating dust. Instead, gently cover the spill with damp paper towels (water or a mild 1% sodium carbonate solution to neutralize the acid). Carefully scoop the damp material into a designated hazardous waste container.
-
Skin Contact: Immediately remove contaminated gloves or clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents (like ethanol) to clean the skin, as this will increase the dermal absorption of the lipophilic dibromophenyl compound.
-
Eye Contact: Flush eyes at a designated eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation of the acidic particulates. Seek immediate medical evaluation.
Waste Management & Disposal Plans
Because this compound contains two bromine atoms per molecule, it falls under strict environmental regulations regarding halogenated organic waste.
-
Segregation: Never mix halogenated waste with non-halogenated solvent waste.
-
Disposal Mechanism: 3-(2,4-Dibromophenyl)acrylic acid and any contaminated consumables (gloves, paper towels, weighing boats) must be placed in a clearly labeled "Halogenated Organic Waste" receptacle.
-
Regulatory Causality: The EPA mandates that halogenated organics be disposed of via high-temperature industrial incineration equipped with caustic scrubbers[4]. Improper disposal (e.g., drain disposal or low-temperature burning) can result in the formation of highly toxic brominated dioxins and furans.
References
-
OSHA 1910.132 Personal Protective Equipment (PPE) . Creative Safety Supply. Available at:[Link]
-
(2E)-3-(4-bromophenyl)prop-2-enoic acid | CID 737158 (Proxy for Brominated Cinnamic Acid Hazards) . PubChem, National Institutes of Health. Available at:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . United States Environmental Protection Agency (EPA). Available at:[Link]
-
4-Bromocinnamic acid, predominantly trans, 97+% (Solubility and Storage Properties) . Thermo Scientific Alfa Aesar / Fisher Scientific. Available at:[Link]
Sources
- 1. (2E)-3-(4-bromophenyl)prop-2-enoic acid | C9H7BrO2 | CID 737158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creativesafetysupply.com [creativesafetysupply.com]
- 3. 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
